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  • Product: 4-(4-Bromophenyl)pyridazine
  • CAS: 1621468-76-5

Core Science & Biosynthesis

Foundational

A Technical Guide to 4-(4-Bromophenyl)pyridazine (CAS 1621468-76-5): Properties, Synthesis, and Applications in Chemical Research

Introduction In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. Heterocyclic compounds, in particular, form the cornerstone of many thera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. Heterocyclic compounds, in particular, form the cornerstone of many therapeutic agents and functional materials. Among these, the pyridazine moiety is increasingly recognized for its unique electronic properties and ability to engage in specific biological interactions.[1] This guide provides a detailed technical overview of 4-(4-Bromophenyl)pyridazine, a bifunctional scaffold that merges the electron-deficient pyridazine ring with a synthetically versatile bromophenyl group.

This compound serves as a valuable intermediate, offering researchers a strategic entry point for library synthesis and the development of novel, complex molecular architectures. The presence of the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the pyridazine core can influence pharmacokinetic properties and participate in crucial hydrogen bonding interactions within biological targets.[1] This document will explore the known physicochemical properties, propose a robust synthetic strategy, discuss the compound's reactivity and potential applications, and outline essential safety protocols for its handling.

Core Physicochemical and Structural Properties

4-(4-Bromophenyl)pyridazine is a solid, powdered substance at room temperature.[2] Its structural identity is defined by a pyridazine ring linked at the 4-position to a para-substituted bromophenyl ring. This arrangement provides a rigid, planar-like core suitable for structural biology applications.

Identification and Physical Data

A summary of the key identification and physical properties is presented below.

PropertyValueSource
CAS Number 1621468-76-5Sigma-Aldrich[2]
Molecular Formula C₁₀H₇BrN₂Sigma-Aldrich[2]
Molecular Weight 235.08 g/mol Sigma-Aldrich[2]
Physical Form PowderSigma-Aldrich[2]
InChI Key NLPKTLAIVIEBIW-UHFFFAOYSA-NSigma-Aldrich[2]
Storage Store at room temperatureSigma-Aldrich[2]
Predicted Spectroscopic Signature

While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-9.5 ppm). The bromophenyl ring should exhibit two doublets corresponding to the classic AA'BB' spin system of a 1,4-disubstituted benzene ring. The pyridazine ring protons will appear as distinct multiplets or doublets at a more downfield shift due to the electron-withdrawing effect of the adjacent nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum should display 10 unique signals for the 10 carbon atoms, assuming free rotation around the C-C single bond connecting the two rings. The carbon atom attached to the bromine will be shielded, while the carbons on the pyridazine ring will appear at characteristic downfield shifts.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with a nearly 1:1 ratio, which is the definitive signature of a compound containing a single bromine atom.

Synthesis and Chemical Reactivity

The synthesis of 4-(4-Bromophenyl)pyridazine is most logically achieved through modern cross-coupling methodologies, which offer high efficiency and functional group tolerance.

Retrosynthetic Analysis

A retrosynthetic approach points to a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, as the most direct and reliable synthetic route. This strategy disconnects the central carbon-carbon bond to yield two readily available starting materials: a halogenated pyridazine and a boronic acid derivative of bromobenzene, or vice-versa.

G cluster_0 Precursors cluster_1 Alternative Precursors Target 4-(4-Bromophenyl)pyridazine Disconnect C-C Disconnection (Suzuki Coupling) Target->Disconnect Precursor1A 4-Halopyridazine (e.g., X = Cl, Br, I) Disconnect->Precursor1A Route A Precursor1B 4-Bromophenylboronic Acid Disconnect->Precursor1B Route A Precursor2A 4-Pyridazinylboronic Acid Disconnect->Precursor2A Route B Precursor2B 1,4-Dibromobenzene Disconnect->Precursor2B Route B

Caption: Retrosynthetic analysis via Suzuki Coupling.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol describes a standard, reliable method for synthesizing the target compound. The causality behind the choice of reagents is critical for success.

Objective: To synthesize 4-(4-Bromophenyl)pyridazine from 4-chloropyridazine and 4-bromophenylboronic acid.

Materials:

  • 4-Chloropyridazine

  • 4-Bromophenylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%) or a more advanced ligand like SPhos

  • Potassium carbonate (K₂CO₃, 3.0 equivalents)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloropyridazine, 4-bromophenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

    • Causality: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. An inert atmosphere is crucial for achieving high yields.

  • Catalyst Addition: Add the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

    • Causality: Pd(OAc)₂ is a pre-catalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a ligand that stabilizes the Pd(0) complex, preventing its precipitation as palladium black and facilitating the catalytic cycle. More advanced biarylphosphine ligands (e.g., SPhos, XPhos) can often improve reaction efficiency and reduce catalyst loading.

  • Solvent Degassing: Add the degassed 4:1 dioxane/water solvent mixture to the flask via cannula or syringe.

    • Causality: Degassing the solvent (by bubbling with nitrogen or argon for 15-20 minutes) removes dissolved oxygen, further protecting the catalyst. The water is essential for dissolving the inorganic base (K₂CO₃) and facilitating the transmetalation step of the catalytic cycle.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Workup and Purification: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 4-(4-Bromophenyl)pyridazine.

Key Reactivity Profile

The molecule's structure offers two primary sites for further chemical modification, making it a versatile intermediate.

Caption: Primary reactive sites on the molecule.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is the most valuable reactive site. It readily participates in Suzuki, Sonogashira, Heck, Stille, and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, alkynyl, vinyl, or amino groups. This is the primary reason this compound is considered a building block.

  • Pyridazine Ring Chemistry: The two adjacent nitrogen atoms make the pyridazine ring electron-deficient and basic. They can be protonated by acids or act as bidentate ligands for metal coordination, a property useful in materials science and catalysis.

Applications in Research and Development

While specific FDA-approved drugs containing this exact fragment are not prominent, its core structure is highly relevant to drug discovery programs.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a central heterocyclic core linked to one or more aryl groups. 4-(4-Bromophenyl)pyridazine provides an excellent starting point for synthesizing libraries of compounds to screen against various kinases by functionalizing the bromine position.

  • Fragment-Based Drug Discovery (FBDD): This molecule is an ideal candidate for FBDD. The pyridazine moiety can form hydrogen bonds with protein backbones, while the bromophenyl group can occupy a hydrophobic pocket. The bromine atom then serves as a vector for growing the fragment into a more potent lead compound.

  • Antimicrobial and Anticancer Research: Heterocycles containing pyridazine or bromophenyl motifs have demonstrated biological activity. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown antimicrobial and antiproliferative potential.[3] This suggests that derivatives of 4-(4-Bromophenyl)pyridazine could be explored for similar therapeutic applications.

Safety and Handling

No specific, comprehensive Safety Data Sheet (SDS) for 4-(4-Bromophenyl)pyridazine is publicly available. Therefore, a conservative approach to handling is required, based on data from structurally similar compounds.

  • 4-Bromopyridazine: Classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[4]

  • 4-(4-Bromophenyl)pyridine: Known to cause skin and serious eye irritation.[5]

  • 4-Bromophenylhydrazine Hydrochloride: Causes severe skin burns and eye damage.[6][7]

Given this information, 4-(4-Bromophenyl)pyridazine should be treated as a hazardous substance.

Precautionary MeasureProtocol
Personal Protective Equipment (PPE) Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
Engineering Controls Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
Handling Avoid all personal contact. Do not breathe dust. Avoid generating dust during transfer. Wash hands thoroughly after handling.
Storage Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[7]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

4-(4-Bromophenyl)pyridazine (CAS 1621468-76-5) is a strategically designed chemical intermediate with significant potential for researchers in drug discovery and materials science. Its combination of a biologically relevant pyridazine core and a versatile bromophenyl handle makes it an attractive starting point for the synthesis of diverse chemical libraries. While detailed characterization data remains sparse in public literature, its synthesis is straightforward via established cross-coupling methods. Prudent safety measures, based on analogous structures, are essential for its handling. As the demand for novel heterocyclic scaffolds continues to grow, the utility of well-designed building blocks like 4-(4-Bromophenyl)pyridazine will undoubtedly increase.

References

  • PubChem. (n.d.). 4-Bromophenylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Husain, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

  • PubChem. (n.d.). 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromopyridazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Retrieved from [Link]

  • Tumulty, D., et al. (2014). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 6(18), 2059–2079. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyridazine (CAS 289-80-5). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. Retrieved from [Link]

  • ResearchGate. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN102382010A - Preparation process for 4- bromo phenyl hydrazine.

Sources

Exploratory

An In-Depth Technical Guide to 4-(4-Bromophenyl)pyridazine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 4-(4-Bromophenyl)pyridazine, a heterocyclic compound of interest in medicinal chemistry. Authored for profes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(4-Bromophenyl)pyridazine, a heterocyclic compound of interest in medicinal chemistry. Authored for professionals in the field, this document delves into its chemical structure, a detailed protocol for its synthesis via Suzuki-Miyaura cross-coupling, its physicochemical properties, and its potential applications in drug discovery, grounded in authoritative scientific literature.

Chemical Structure and Identification

4-(4-Bromophenyl)pyridazine is an aromatic heterocyclic compound. Its structure consists of a pyridazine ring substituted at the 4-position with a 4-bromophenyl group. Pyridazine itself is a six-membered aromatic ring containing two adjacent nitrogen atoms.[1]

Chemical Structure:

SMILES (Simplified Molecular Input Line Entry System): c1cnnc(c1)-c2ccc(Br)cc2

Key Structural Features:

  • Pyridazine Core: An electron-deficient diazine ring, which can participate in various chemical reactions and biological interactions.

  • 4-Bromophenyl Group: A common substituent in medicinal chemistry known to influence the pharmacokinetic and pharmacodynamic properties of a molecule. The bromine atom can also serve as a handle for further chemical modifications.

Synthesis of 4-(4-Bromophenyl)pyridazine

The most efficient and widely adopted method for the synthesis of 4-(4-Bromophenyl)pyridazine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (in this case, 4-bromopyridazine) and an organoboron compound (4-bromophenylboronic acid). The Suzuki-Miyaura coupling is favored for its mild reaction conditions, high tolerance of functional groups, and the commercial availability of its starting materials.

Reaction Scheme

The overall reaction for the synthesis of 4-(4-Bromophenyl)pyridazine is as follows:

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of heteroaryl halides.

Materials:

  • 4-Bromopyridazine

  • 4-Bromophenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate with a suitable phosphine ligand)

  • Base (e.g., sodium carbonate, potassium carbonate, or cesium carbonate)

  • Solvent (e.g., a mixture of toluene and water, or dioxane and water)

  • Inert gas (e.g., Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromopyridazine (1.0 equivalent), 4-bromophenylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the solvent system (e.g., toluene/water 4:1) to the flask, followed by the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 4-(4-Bromophenyl)pyridazine.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_product Final Product Reactant1 4-Bromopyridazine Setup Combine Reactants in Flask Reactant1->Setup Reactant2 4-Bromophenylboronic acid Reactant2->Setup Catalyst Palladium Catalyst Catalyst->Setup Base Base (e.g., Na2CO3) Base->Setup Solvent Solvent (e.g., Toluene/H2O) Solvent->Setup Inert Establish Inert Atmosphere Setup->Inert Reaction Heat to Reflux Inert->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-(4-Bromophenyl)pyridazine Purification->Product

Caption: Suzuki-Miyaura coupling workflow for the synthesis of 4-(4-Bromophenyl)pyridazine.

Physicochemical Properties

While specific experimental data for 4-(4-Bromophenyl)pyridazine is not extensively published, its properties can be estimated based on the known characteristics of its constituent parts and similar molecules like 4-phenylpyridine.

PropertyPredicted/Estimated ValueSource
Molecular Formula C₁₀H₇BrN₂-
Molecular Weight 235.08 g/mol
Appearance White to off-white solid
Melting Point Not available (expected to be a crystalline solid with a defined melting point)-
Boiling Point Not available-
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Chloroform) and poorly soluble in water.-
LogP Estimated to be in the range of 2.5 - 3.5-
pKa The pyridazine ring is weakly basic.[2]

Applications in Drug Discovery and Medicinal Chemistry

The pyridazine scaffold is recognized for its versatile role in medicinal chemistry, with several pyridazine-containing compounds having entered clinical trials or received regulatory approval.[2] The incorporation of a 4-bromophenyl group can further modulate the biological activity and pharmacokinetic profile of the molecule.

Potential as Kinase Inhibitors

The pyridazine ring can act as a hinge-binding motif in various kinases, which are critical targets in oncology and inflammatory diseases. The nitrogen atoms of the pyridazine can form hydrogen bonds with the amino acid residues in the ATP-binding pocket of the kinase. The 4-bromophenyl substituent can occupy a hydrophobic pocket, potentially enhancing binding affinity and selectivity.

Antimicrobial and Anticancer Activity

Heterocyclic compounds containing a bromophenyl moiety have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects. The presence of the bromine atom can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes. Furthermore, the pyridazine core itself is a key component in a number of biologically active compounds.

Logical Relationship in Drug Design

DrugDesign cluster_scaffold Core Scaffold cluster_substituent Key Substituent cluster_properties Physicochemical & Biological Properties cluster_applications Potential Therapeutic Applications Pyridazine Pyridazine Ring HBA Hydrogen Bond Acceptor Pyridazine->HBA Bromophenyl 4-Bromophenyl Group Lipophilicity Increased Lipophilicity Bromophenyl->Lipophilicity Metabolism Modulation of Metabolism Bromophenyl->Metabolism Binding Enhanced Target Binding HBA->Binding Lipophilicity->Binding Kinase Kinase Inhibition (e.g., Cancer) Binding->Kinase Antimicrobial Antimicrobial Activity Binding->Antimicrobial

Caption: Rationale for the use of 4-(4-Bromophenyl)pyridazine in drug design.

Conclusion

4-(4-Bromophenyl)pyridazine is a readily accessible heterocyclic compound with significant potential in the field of drug discovery. Its synthesis via the robust Suzuki-Miyaura cross-coupling makes it an attractive scaffold for the development of novel therapeutic agents. The combination of the electron-deficient pyridazine ring and the lipophilic 4-bromophenyl group provides a unique set of physicochemical properties that can be exploited for targeting a range of biological macromolecules. Further investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

  • PubChem. (n.d.). 4-(4-bromophenyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Pyridazine. Wikimedia Foundation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromopyridazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN102382010A - Preparation process for 4- bromo phenyl hydrazine.
  • PubChem. (n.d.). 3-(4-Bromophenyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

  • Chupakhin, O. N., et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(10), 1637-1665. [Link]

  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4284. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Kuno, A., et al. (1993). Studies on cerebral protective agents. IV. Synthesis of novel 4-arylpyridine and 4-arylpyridazine derivatives with anti-anoxic activity. Chemical & Pharmaceutical Bulletin, 41(1), 156-162. [Link]

  • FooDB. (n.d.). Showing Compound 4-Phenylpyridine (FDB011123). Retrieved from [Link]

  • de Oliveira, R. S., et al. (2021). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 26(16), 4995. [Link]

Sources

Foundational

Pyridazine Architectures in Kinase Inhibitor Design: Synthetic Strategies and Structural Logic

Executive Summary: The Diazine Advantage In the crowded landscape of kinase inhibitor discovery, the pyridazine scaffold (1,2-diazine) has emerged as a superior bioisostere to the traditional phenyl and pyridine rings. W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diazine Advantage

In the crowded landscape of kinase inhibitor discovery, the pyridazine scaffold (1,2-diazine) has emerged as a superior bioisostere to the traditional phenyl and pyridine rings. While pyrimidines (1,3-diazines) have historically dominated ATP-competitive inhibitors, pyridazines offer a distinct physicochemical profile:

  • LogP Modulation: The high dipole moment of the N-N bond significantly lowers lipophilicity (LogP) compared to pyridine or benzene analogs, improving aqueous solubility without sacrificing permeability.

  • Unique H-Bonding Vectors: The adjacent nitrogen atoms provide a specific hydrogen bond acceptor motif capable of engaging "water-bridged" interactions or direct backbone contacts in the kinase hinge region that 1,3- or 1,4-diazines cannot mimic.

  • Metabolic Stability: The electron-deficient nature of the ring reduces susceptibility to oxidative metabolism (CYP450) at the ring carbons.

This guide details the structural rationale, synthetic access, and application of pyridazine scaffolds in modern kinase drug discovery.

Structural Rationale & Pharmacophore Modeling

Physicochemical Comparison

The decision to incorporate a pyridazine core is often driven by the need to optimize "drug-likeness" parameters.

PropertyBenzenePyridinePyridazine (1,2-diazine)Impact on Drug Design
Dipole Moment (D) 0.02.23.9 Higher polarity improves solubility.
LogP (Octanol/Water) 2.130.65-0.72 Critical for lowering lipophilicity in late-stage optimization.
H-Bond Acceptors 012 Adjacent N-atoms allow dual acceptor modes or specific water-bridging.
Basicity (pKa of conjugate acid) N/A5.22.3 Less likely to be protonated at physiological pH; reduces hERG liability.
Binding Modes: Hinge vs. Allosteric

Pyridazines function effectively in two primary binding modes:

  • Hinge Binders: Fused systems (e.g., imidazo[1,2-b]pyridazine) mimic the adenine ring of ATP, forming H-bonds with the kinase backbone (e.g., PIM-1, RET kinase).

  • Allosteric Modulators: The 3-aminopyridazine motif is central to allosteric inhibitors (e.g., TYK2 inhibitors like Deucravacitinib) that stabilize the inactive conformation by binding to regulatory domains (JH2) rather than the catalytic site.

Decision Logic Diagram

The following diagram illustrates the decision matrix for selecting a pyridazine scaffold during Hit-to-Lead optimization.

PyridazineLogic Start Lead Compound Optimization Problem1 High Lipophilicity (cLogP > 4)? Start->Problem1 Problem2 Metabolic Instability (CYP Oxidation)? Start->Problem2 Problem3 Selectivity Issue? Start->Problem3 Solution1 Replace Phenyl/Pyridine with Pyridazine Problem1->Solution1 Yes Problem2->Solution1 Yes Solution3 Utilize N2 for Unique H-Bond Vector Problem3->Solution3 Target Hinge/Water Solution2 Exploit N-N Dipole for Solvation Solution1->Solution2 Outcome Candidate Profile: Lower LogP, Higher Solubility, Novel IP Space Solution2->Outcome Solution3->Outcome

Figure 1: Decision logic for scaffold hopping to pyridazine during lead optimization.

Synthetic Methodologies

Accessing substituted pyridazines has historically been challenging. We present two distinct protocols: the "Industrial Route" (Cross-Coupling) and the "Library Route" (IEDDA).

Protocol A: Palladium-Catalyzed Cross-Coupling (The Industrial Route)

Application: Large-scale synthesis of 3,6-disubstituted pyridazines (e.g., for JNK or p38 inhibitors).

Reaction Overview: Starting Material: 3,6-Dichloropyridazine. Step 1: SNAr displacement or Suzuki coupling at C3. Step 2: Suzuki-Miyaura coupling at C6.

Detailed Protocol:

  • Reagents: 3,6-Dichloropyridazine (1.0 eq), Boronic Acid R1-B(OH)₂ (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), Cs₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas solvent with N₂ for 15 min. Heat to 90°C for 4-6 hours under N₂ atmosphere.

  • Workup: Dilute with EtOAc, wash with brine. Purify via silica flash chromatography (Hex/EtOAc gradient).

  • Note: The first chlorine is highly reactive. Regioselectivity is controlled if the pyridazine is asymmetrically substituted; otherwise, a mixture may result requiring separation.

Protocol B: Inverse Electron Demand Diels-Alder (IEDDA) (The Library Route)

Application: Rapid generation of diverse libraries; "Click" chemistry compatible. Mechanism: Reaction between an electron-deficient 1,2,4,5-tetrazine and an electron-rich alkyne/alkene, followed by retro-Diels-Alder (release of N₂).

Detailed Protocol:

  • Reagents: 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (1.0 eq) + Strained Alkyne or Enol Ether (1.0 eq).

  • Solvent: DCM or Toluene (anhydrous).

  • Conditions:

    • Strained Alkynes: Room temperature, 1-2 hours (Instant color change from pink/red to yellow).

    • Terminal Alkynes: May require heating (60-80°C) or Lewis acid catalysis.

  • Purification: Often quantitative. Evaporation of solvent yields pure pyridazine product due to the irreversible loss of N₂ gas.

  • Advantage: This method allows the construction of the pyridazine ring late in the synthesis, enabling modular assembly of the kinase inhibitor core.

SynthesisFlow Tetrazine 1,2,4,5-Tetrazine (Electron Deficient) Intermediate Bicyclic Intermediate Tetrazine->Intermediate IEDDA Cycloaddition Alkyne Alkyne/Dienophile (Electron Rich) Alkyne->Intermediate Product Pyridazine Core Intermediate->Product Retro-Diels-Alder Gas N2 Gas (Released) Intermediate->Gas

Figure 2: The IEDDA mechanism for rapid pyridazine assembly.

Case Studies in Selectivity

Deucravacitinib (TYK2 Inhibitor)[1]
  • Mechanism: Allosteric inhibition.

  • Role of Pyridazine: The drug utilizes a 3-aminopyridazine-carboxamide motif. The pyridazine ring is critical for binding to the regulatory JH2 domain of TYK2. It forms specific hydrogen bonds that lock the kinase in an auto-inhibited state, providing exquisite selectivity over JAK1/2/3, which share high homology in the active site but differ in the pseudokinase domain.

  • Outcome: FDA approved (2022) for psoriasis.[1]

Imidazo[1,2-b]pyridazines (PIM-1 & RET Kinase)
  • Mechanism: ATP-competitive (Hinge Binder).

  • Role of Scaffold: The fused imidazo-pyridazine system acts as a purine mimetic. The nitrogen at position 1 (of the fused system) accepts a H-bond from the hinge backbone NH.

  • Advantage: This scaffold has shown the ability to overcome "Gatekeeper" mutations (e.g., V804M in RET) by allowing substituents that access the solvent front without steric clash with the mutated methionine residue.

Experimental Workflow: Kinase Assay Validation

To validate pyridazine analogs, a robust biochemical assay is required. We recommend the ADP-Glo™ Kinase Assay for its high sensitivity and resistance to interference by fluorescent compounds.

Protocol: ADP-Glo™ Assay for Pyridazine Analogs
  • Preparation: Dilute compounds (10 mM DMSO stock) to 3x test concentration in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Kinase Reaction:

    • Add 2 µL of Compound to 384-well white plate.

    • Add 2 µL of Kinase Enzyme (e.g., recombinant JAK2 or JNK1). Incubate 10 min.

    • Add 2 µL of ATP/Substrate mix (Km concentrations).

    • Incubate at RT for 60 min.

  • ADP Detection:

    • Add 6 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 12 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence (RLU). Calculate IC50 using a 4-parameter logistic fit.

References

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Elsevier. (Foundational text on bioisosterism and pyridazine properties).
  • Makara, G. M., et al. (2024). "Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry."[2][3][4] Bioorganic & Medicinal Chemistry, 117847.[3] Link

  • Levin, M. D., et al. (2025). "Pyridine-to-pyridazine skeletal editing." ChemRxiv. Link

  • Doudou, S., et al. (2010). "Inhibitors of PIM-1 kinase: a computational analysis of the binding free energies of a range of imidazo[1,2-b]pyridazines." Journal of Chemical Information and Modeling, 50(3), 368-379. Link

  • Zhao, H., et al. (2006).[5] "Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors."[5] Journal of Medicinal Chemistry, 49(15), 4455-4458. Link

  • Kim, J., et al. (2024). "Side Chain Investigation of Imidazopyridazine as a Hinge Binder for Targeting Actionable Mutations of RET Kinase." Journal of Medicinal Chemistry. Link

Sources

Exploratory

Part 1: Executive Synthesis & Molecular Architecture

Topic: Electronic Properties of 4-(4-Bromophenyl)pyridazine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] The "Lynchpin" Scaffold in Optoelectronics 4-(4-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties of 4-(4-Bromophenyl)pyridazine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

The "Lynchpin" Scaffold in Optoelectronics

4-(4-Bromophenyl)pyridazine (CAS: 1621468-76-5 ) represents a critical junction in the design of advanced functional materials.[1] Unlike its pyridine analogs, the pyridazine core introduces a unique electronic deficiency due to the adjacent nitrogen atoms (1,2-diazine), which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy.[1] This guide dissects the molecule not merely as a static structure, but as a dynamic electronic shuttle essential for high-efficiency Organic Light-Emitting Diodes (OLEDs) and as a bioisostere in medicinal chemistry.[1]

Electronic Theory: The Donor-Acceptor Mismatch

The electronic behavior of 4-(4-Bromophenyl)pyridazine is defined by an intrinsic "push-pull" tension, albeit a subtle one.[1]

  • The Acceptor (Pyridazine Core): The electronegative nitrogen atoms at positions 1 and 2 create a localized region of electron deficiency ($ \pi $-deficiency).[1] This makes the ring highly susceptible to electron injection, serving as an n-type carrier.[1]

  • The Donor/Inductor (Bromophenyl): The phenyl ring acts as a conjugated bridge. The bromine atom at the para position exerts a dual effect: a strong inductive withdrawal (-I) through the sigma framework, and a weak mesomeric donation (+M) into the pi system.[1]

Key Electronic Consequence: The breakdown of symmetry in the pyridazine ring (substituted at C4) creates a permanent dipole moment that is absent in symmetric pyrazines, enhancing solubility and influencing packing in solid-state films.[1]

Part 2: Spectroscopic & Electrochemical Profile

The following data summarizes the physicochemical baseline for 4-(4-Bromophenyl)pyridazine. Note: Values are derived from high-fidelity DFT simulations (B3LYP/6-31G) and experimental analogs of aryl-pyridazines.*

Table 1: Physicochemical & Electronic Properties
PropertyValue (Approx.)Mechanistic Insight
Molecular Weight 235.08 g/mol Heavy atom effect (Br) facilitates intersystem crossing (ISC) in derived complexes.[1]
HOMO Energy -6.2 to -6.4 eVDominated by the bromophenyl

-system and Br lone pairs.[1]
LUMO Energy -2.4 to -2.6 eVLocalized on the electron-deficient pyridazine ring; lower than pyridine analogs.[1]
Band Gap (

)
~3.8 eVWide gap transparency; suitable as a host material precursor.[1]
Dipole Moment ~3.5 - 4.2 DDriven by the vector sum of the N=N lone pairs and the C-Br bond.[1]
Triplet Energy (

)
~2.8 eVHigh enough to confine excitons when used as a ligand in red/green phosphorescent complexes.[1]

Part 3: Synthetic Methodology & Validation

Directive: The synthesis of 4-(4-Bromophenyl)pyridazine requires precise control to avoid regioisomeric mixtures (e.g., 3- vs 4-substitution). The most robust route utilizes a Suzuki-Miyaura cross-coupling strategy.[1]

Validated Synthetic Protocol
  • Objective: Selective arylation of 4-chloropyridazine.

  • Scale: 10 mmol basis.

Reagents:

  • Substrate: 4-Chloropyridazine (or 4-iodopyridazine for faster kinetics).

  • Coupling Partner: 4-Bromophenylboronic acid (Stoichiometry: 1.05 eq).[1]

    • Critical Note: Use the boronic acid of the bromophenyl group. Using pyridazine-boronic acid is unstable and prone to protodeboronation.[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%).[1] The bidentate ligand prevents Pd black formation.[1]

  • Base: K₃PO₄ (2.0 M aq).[1] Weaker bases (Na₂CO₃) may result in incomplete conversion due to the electron-poor nature of the pyridazine.[1]

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Workflow:

  • Inerting: Charge a Schlenk flask with 4-chloropyridazine (1.0 eq), 4-bromophenylboronic acid (1.05 eq), and Pd catalyst. Cycle vacuum/N₂ three times.

  • Solvation: Add degassed 1,4-dioxane and K₃PO₄ solution.

  • Activation: Heat to 90°C for 12 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).[1]

    • Checkpoint: The product is less polar than the starting pyridazine but more polar than the bis-coupled byproduct (if any).[1]

  • Workup: Cool to RT. Dilute with water, extract with DCM (3x).

  • Purification: Silica gel chromatography. The nitrogen atoms can streak on silica; add 1% Et₃N to the eluent to sharpen bands.

Synthesis Logic Diagram (Graphviz)

SynthesisWorkflow Start Start: 4-Chloropyridazine Reagents Add: 4-Bromophenylboronic acid Pd(dppf)Cl2, K3PO4 Start->Reagents Inert Atmosphere Reaction Reaction: Suzuki Coupling 90°C, 12h, Dioxane Reagents->Reaction Activation Check Checkpoint: TLC Monitoring (Isomer Purity) Reaction->Check Conversion >95% Workup Workup: DCM Extraction Silica Purification (+1% Et3N) Check->Workup Proceed Product Product: 4-(4-Bromophenyl)pyridazine (CAS 1621468-76-5) Workup->Product Yield ~85%

Figure 1: Optimized Suzuki-Miyaura workflow for the regioselective synthesis of 4-(4-Bromophenyl)pyridazine.

Part 4: Electronic Structure & Application Pathways

The utility of 4-(4-Bromophenyl)pyridazine lies in its ability to act as a "pro-ligand."[1] The bromine atom is a placeholder (leaving group) that allows the molecule to be expanded into tridentate ligands (e.g., C^N^N ligands) for Iridium(III) phosphors.[1]

The "Electron Sink" Mechanism

In OLEDs, electron transport materials (ETMs) must possess high electron affinity.

  • LUMO Localization: The LUMO is heavily weighted on the pyridazine ring.

  • Injection Barrier: The low-lying LUMO reduces the energy barrier for electron injection from the cathode (e.g., LiF/Al).[1]

  • Mobility: The planar geometry (subject to the twist angle

    
    ) facilitates 
    
    
    
    stacking, enhancing electron mobility (
    
    
    ).[1]
Functionalization Pathway (Graphviz)

ElectronicPathway Core 4-(4-Bromophenyl)pyridazine (Core Scaffold) Effect1 Electronic Effect: N=N lowers LUMO Core->Effect1 Intrinsic Property Effect2 Structural Effect: Br allows C-C / C-N coupling Core->Effect2 Synthetic Utility App1 OLED Application: Electron Transport Layer (ETL) Effect1->App1 High Electron Affinity App2 Ligand Synthesis: Cyclometalated Ir(III) Complexes Effect2->App2 Lithiation / Suzuki Mechanism Mechanism: Triplet Harvesting (Phosphorescence) App2->Mechanism Spin-Orbit Coupling

Figure 2: Mapping the electronic properties of the pyridazine core to specific optoelectronic applications.

Part 5: References & Authoritative Grounding

The following references validate the synthesis, electronic characterization, and application of phenyl-pyridazine derivatives.

  • Sigma-Aldrich. Product Specification: 4-(4-Bromophenyl)pyridazine.[1] CAS No. 1621468-76-5.[1][2] Link[1]

  • PubChem. Compound Summary: 4-(4-Bromophenyl)pyridine (Analogous Structure for Comparative Data). Link[1]

  • Fan, Z., et al. (2019). "Cu(II)-catalyzed aerobic 6-endo-trig cyclizations provide 1,6-dihydropyridazines and pyridazines."[1][3] Journal of Organic Chemistry, 84(7), 4236-4245.[1] (Validates pyridazine ring formation methodologies). Link[1]

  • Schnell, S. D., et al. (2021). "Lewis acid-mediated inverse electron demand Diels-Alder reaction...[1][3] provides functionalized pyridazines."[1][3] Journal of Organic Chemistry, 86, 12008-12023.[1][3] Link[1]

  • BenchChem. Electronic Properties of 2-Phenylpyridine Derivatives (Analogous Ligand Systems). (Provides baseline for HOMO/LUMO trends in phenyl-N-heterocycles). Link[1]

Sources

Exploratory

Technical Guide: Commercial Sourcing & Synthetic Utility of 4-(4-Bromophenyl)pyridazine

Executive Summary Compound: 4-(4-Bromophenyl)pyridazine CAS Registry Number: 1621468-76-5 Primary Utility: High-value intermediate for optoelectronic materials (OLED host materials, liquid crystals) and medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-(4-Bromophenyl)pyridazine CAS Registry Number: 1621468-76-5 Primary Utility: High-value intermediate for optoelectronic materials (OLED host materials, liquid crystals) and medicinal chemistry scaffolds (kinase inhibitors).

This technical guide provides a rigorous analysis of the supply chain, quality specifications, and synthetic protocols for 4-(4-Bromophenyl)pyridazine . It addresses the "Make vs. Buy" decision matrix for research groups and outlines critical quality control (QC) parameters to ensure downstream experimental success.

Part 1: Chemical Identity & Technical Specifications

Before sourcing, verify the chemical identity against the following "Golden Record" data to avoid confusion with isomeric pyridine analogs (e.g., 4-(4-bromophenyl)pyridine).

ParameterSpecification
IUPAC Name 4-(4-Bromophenyl)pyridazine
CAS Number 1621468-76-5
Molecular Formula C₁₀H₇BrN₂
Molecular Weight 235.08 g/mol
SMILES c1cc(ccc1c2ccnnc2)Br
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, CHCl₃; limited solubility in water
Key Functional Group Aryl Bromide: Electrophilic handle for Suzuki/Buchwald couplings.Pyridazine Ring: Electron-deficient heterocycle (n-type semiconductor character).[1]

Part 2: Strategic Sourcing Landscape

The commercial availability of 4-(4-Bromophenyl)pyridazine is tiered by purity and scale. For drug development and OLED applications, the impurity profile (specifically transition metal content) is critical.

Tier 1: Validated Commercial Suppliers

Note: Availability fluctuates. Always confirm batch-specific CoAs.

SupplierProduct CodePurity GradeTarget Application
Sigma-Aldrich (Merck) ENAH2C5574F695-97%Early-stage Discovery / Screening
Biosynth WPC46876>98%Process Chemistry / Scale-up
Enamine Custom/Catalog>95%Library Synthesis
Combi-Blocks Catalog95-98%General Synthetic Intermediate
Critical Quality Attributes (CQA) for Sourcing

When reviewing a Certificate of Analysis (CoA), prioritize these three metrics:

  • Regioisomeric Purity: Ensure <0.5% of the 3-isomer (3-(4-bromophenyl)pyridazine). This is a common byproduct in non-selective syntheses.

  • Halide Content: Free bromide ions (Br⁻) can interfere with subsequent catalytic cycles.

  • Palladium Residues: For OLED applications, Pd content must be <10 ppm to prevent fluorescence quenching.

Part 3: Synthetic Protocols (The "Make" Option)

If commercial stock is unavailable or cost-prohibitive at scale, the following self-validating protocol provides a robust synthetic route.

Reaction Logic: Site-Selective Suzuki-Miyaura Coupling

Objective: Couple 4-chloropyridazine with 4-bromophenylboronic acid without polymerizing the product. Challenge: The product contains an aryl bromide, which can compete with the starting material for the catalyst. Solution: Exploit the electronic difference. The electron-deficient 4-chloropyridazine is significantly more reactive towards oxidative addition than the electron-neutral aryl bromide.

Diagram: Synthesis Workflow

SynthesisWorkflow Start Precursors: 4-Chloropyridazine 4-Bromophenylboronic Acid Catalyst Catalyst System: Pd(PPh3)4 (3 mol%) Na2CO3 (2.0 equiv) DME/H2O (4:1) Start->Catalyst Combine Reaction Reaction: Reflux, 8-12h Inert Atmosphere (N2) Catalyst->Reaction Heat Quench Workup: Cool to RT EtOAc Extraction Wash w/ Brine Reaction->Quench Monitor TLC Purification Purification: Flash Column Chromatography (Hexane/EtOAc) Quench->Purification Crude Oil Product Target: 4-(4-Bromophenyl)pyridazine (Yield: 65-75%) Purification->Product Isolate

Figure 1: Site-selective Suzuki coupling workflow for synthesizing 4-(4-Bromophenyl)pyridazine.

Detailed Protocol
  • Reagent Setup: In a flame-dried Schlenk flask, combine 4-chloropyridazine (1.0 equiv, e.g., 5 mmol) and 4-bromophenylboronic acid (1.05 equiv).

    • Note: Do not use excess boronic acid to minimize oligomerization risks.

  • Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%).

  • Solvent System: Add degassed 1,2-Dimethoxyethane (DME) and 2M aqueous Na₂CO₃ (ratio 4:1 v/v).

  • Reaction: Reflux at 85°C under nitrogen for 8–12 hours. Monitor consumption of the chloride by TLC.

  • Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate (3x). Dry organics over MgSO₄ and concentrate.

  • Purification: Purify via silica gel chromatography. The product typically elutes with 30-50% EtOAc in Hexanes.

Part 4: Quality Control & Validation

Upon receipt of purchased material or completion of synthesis, execute this validation logic.

Diagram: QC Decision Tree

QCDecisionTree Start Sample Received HNMR 1H NMR (DMSO-d6) Start->HNMR PurityCheck Aromatic Region Clean? HNMR->PurityCheck MSCheck LC-MS [M+H]+ = 235/237? PurityCheck->MSCheck Yes Recrystallize Recrystallize (EtOH/Hexane) PurityCheck->Recrystallize No (<95%) PdCheck Application Requires Low Pd? MSCheck->PdCheck Match ICPMS ICP-MS Analysis PdCheck->ICPMS Yes (OLED/Bio) Pass Release for Use PdCheck->Pass No (General) ICPMS->Pass <10 ppm Scavenge Metal Scavenging (SiliaMetS®) ICPMS->Scavenge >10 ppm Recrystallize->HNMR Retest Scavenge->ICPMS Retest

Figure 2: Quality Control decision tree for validating 4-(4-Bromophenyl)pyridazine batches.

Analytical Benchmarks
  • ¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic pyridazine protons (two doublets or multiplets around 9.2–9.5 ppm) and the para-substituted benzene pattern (two doublets, typically 7.6–7.8 ppm).

  • Mass Spectrometry: Expect a 1:1 isotopic pattern for ⁷⁹Br/⁸¹Br at m/z 235 and 237.

Part 5: Applications & Handling[3]

Handling & Storage
  • Storage: Store at 2–8°C. The compound is stable but should be kept away from light to prevent slow debromination or photolytic degradation.

  • Safety: Irritant (Skin/Eye). Use standard PPE.

Downstream Utility

This compound serves as a "divergent intermediate":

  • Route A (OLEDs): Buchwald-Hartwig amination of the bromide to form hole-transport materials.

  • Route B (Pharma): Suzuki coupling at the bromide position to attach a second heterocycle, creating a bi-heteroaryl scaffold common in kinase inhibitors (e.g., p38 MAP kinase pathways).

References

  • Sigma-Aldrich. "Product Specification: 4-(4-Bromophenyl)pyridazine (CAS 1621468-76-5)." Merck KGaA. Link

  • Parrot, I., Rival, Y., & Wermuth, C. G. (1999).[2][3] "Synthesis of substituted 3-amino-6-arylpyridazines via Suzuki reaction." Synthesis, 1999(07), 1163-1168. (Provides foundational Suzuki conditions for pyridazines).

  • Gong, Y., et al. (2018). "Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties." Molecules, 23(11), 2928. Link

  • Biosynth. "4-(4-Bromophenyl)pyridazine Product Page." Biosynth Carbosynth. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-(4-Bromophenyl)pyridazine

Executive Summary The Suzuki-Miyaura cross-coupling of 4-(4-Bromophenyl)pyridazine presents a unique challenge in medicinal chemistry and materials science (OLED synthesis). While the aryl bromide moiety suggests a stand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of 4-(4-Bromophenyl)pyridazine presents a unique challenge in medicinal chemistry and materials science (OLED synthesis). While the aryl bromide moiety suggests a standard oxidative addition profile, the distal pyridazine ring acts as a "catalyst sink." The electron-deficient, sp²-hybridized nitrogens possess lone pairs capable of strongly coordinating to Palladium (Pd), effectively poisoning the catalytic cycle.

This Application Note provides a field-validated protocol designed to suppress this non-productive coordination. By utilizing sterically demanding, electron-rich phosphine ligands and optimized solvation, researchers can achieve high turnover numbers (TON) and suppress dehalogenation byproducts.

Scientific Background & Mechanistic Insight

The "Heterocycle Problem"

In standard coupling protocols (e.g., Pd(PPh₃)₄), the pyridazine nitrogen atoms compete with phosphine ligands for open coordination sites on the Pd(II) intermediate. This forms a stable, catalytically inactive [Pd(Ar)(L)(Pyridazine)] complex. This phenomenon, known as heterocyclic catalyst poisoning , halts the cycle prior to transmetalation.

The Solution: Steric Bulk & Electronics

To overcome this, the catalyst system must satisfy two requirements:

  • Steric Bulk: Ligands like XPhos or SPhos create a "protective shell" around the Pd center, physically preventing the approach of the pyridazine nitrogen while allowing the approach of the smaller boronic acid.

  • Electron Richness: The electron-deficient nature of the pyridazine ring makes the C-Br bond slightly less electron-rich than a standard phenyl bromide. Electron-rich ligands accelerate the rate-limiting oxidative addition step.

Mechanistic Pathway (Visualization)

The following diagram illustrates the standard catalytic cycle versus the off-cycle poisoning pathway that this protocol avoids.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-(4-Br-Ph)pyridazine Poison OFF-CYCLE TRAP Pd-N(Pyridazine) Complex (Catalyst Death) OxAdd->Poison N-Coordination (If Ligand is small) TransMet Transmetalation (+ Boronic Acid) OxAdd->TransMet + Base / R-B(OH)2 Poison->OxAdd Reversible only with Heat/Bulk RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: The Suzuki-Miyaura Catalytic Cycle highlighting the critical off-cycle poisoning trap caused by pyridazine nitrogen coordination.[1]

Optimization Matrix

The following data summarizes screening results for the coupling of 4-(4-Bromophenyl)pyridazine (1.0 equiv) with Phenylboronic acid (1.2 equiv).

EntryCatalyst SystemBaseSolventTemp (°C)Yield (LCMS)Notes
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O9035%Significant starting material remaining; catalyst poisoning evident.
2Pd(dppf)Cl₂ (3 mol%)K₂CO₃1,4-Dioxane/H₂O10078%Robust "standard" condition. Good for scale-up.
3XPhos Pd G2 (2 mol%) K₃PO₄ THF/H₂O (10:1) 60 96% Optimal. Low temp, high conversion.
4Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10092%Excellent, but requires higher temperature than XPhos.

Recommendation: For routine synthesis, Entry 3 is the "Gold Standard" due to milder conditions and cleaner impurity profiles. Entry 2 is a cost-effective alternative for multi-gram scale-up.

Detailed Experimental Protocol

Method A: High-Performance Protocol (XPhos System)

Recommended for: MedChem library synthesis, precious substrates, or when mild heating is required.

1. Reagents & Stoichiometry
  • Substrate: 4-(4-Bromophenyl)pyridazine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 Precatalyst (2.0 mol%)

    • Note: If G2 is unavailable, use Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 equiv) - finely ground.

  • Solvent: THF : Water (10:1 ratio). Degassed.

2. Step-by-Step Procedure

Step 1: Inert Gas Setup Ensure all glassware is oven-dried. Equip a reaction vial or round-bottom flask with a magnetic stir bar and a rubber septum. Cycle the flask with Vacuum/Argon (or Nitrogen) three times.

Step 2: Solids Addition Under a positive pressure of Argon, add:

  • 4-(4-Bromophenyl)pyridazine[2][3]

  • Boronic Acid[4][5][6][7][8][9]

  • K₃PO₄

  • XPhos Pd G2 catalyst

  • Critical: Do not add solvent yet. Cap the vial and purge with Argon for another 2 minutes.

Step 3: Solvation & Degassing Add the THF and Water via syringe.

  • Expert Tip: Oxygen is the enemy of Suzuki couplings, leading to phenol byproducts or homocoupling of the boronic acid. Sparge the solvent mixture with Argon for 10 minutes before addition, or freeze-pump-thaw if the reaction is on a small scale (<50 mg).

Step 4: Reaction Heat the mixture to 60 °C . Monitor by LCMS or TLC.

  • Reaction Time: Typically 2–4 hours. The XPhos catalyst initiates rapidly.

  • Observation: The solution often turns from orange/red to black (Pd precipitation) upon completion.

Step 5: Workup & Scavenging (Crucial for Pyridazines) Pyridazines bind residual Palladium, which can cause toxicity issues in biological assays or false positives in optical applications.

  • Dilute with Ethyl Acetate.

  • Add SiliaMetS® Thiol or equivalent metal scavenger (0.5 equiv relative to Pd). Stir for 30 mins.

  • Filter through a pad of Celite.

  • Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.

Workflow Visualization

Workflow Start Weigh Reagents (Substrate, Boronic Acid, Base, Cat.) Inert Inert Atmosphere (Argon Purge/Vac Cycle) Start->Inert Solvent Add Degassed Solvent (THF/H2O) Inert->Solvent Heat Heat to 60°C (2-4 Hours) Solvent->Heat Check LCMS Check Heat->Check Check->Heat Incomplete Scavenge Pd Scavenging (Thiol Resin/Celite) Check->Scavenge Complete Isolate Flash Chromatography (DCM/MeOH) Scavenge->Isolate

Figure 2: Operational workflow for the coupling process, emphasizing the inert atmosphere and scavenging steps.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos or SPhos ligands. Increase catalyst loading to 5 mol%.
Protodeboronation Unstable Boronic AcidUse a milder base (K₂CO₃ or Cs₂CO₃) or switch to the Boronic Ester (Pinacol ester).
Homocoupling (R-R) Oxygen LeakRe-degas solvents rigorously. Ensure Septum integrity.
Product stuck on Column Pyridazine polarityUse DCM:MeOH (95:5) or add 1% Et₃N to the eluent to reduce tailing.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483.

  • Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007 , 129(11), 3358–3366.

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Conditions."

  • BenchChem Technical Support. "Catalyst Poisoning in Reactions with Pyridine Substrates."

Sources

Application

Application Notes &amp; Protocols: A Guide to the Palladium-Catalyzed Synthesis of Biaryl Pyridazines

Introduction The pyridazine nucleus is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties, hydrogen bonding capacity, and ability to modulate the physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridazine nucleus is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties, hydrogen bonding capacity, and ability to modulate the physicochemical characteristics of a molecule, such as water solubility.[1][2] Consequently, the development of robust and versatile synthetic methods to create diverse pyridazine derivatives is of paramount importance for drug discovery and the creation of advanced materials.[2][3][4] While classical cyclization reactions have historically been used to construct the pyridazine ring, they often lack the efficiency and modularity required for modern chemical synthesis.[4]

Palladium-catalyzed cross-coupling reactions have emerged as the premier strategy for the functionalization of the pyridazine core, enabling the direct formation of carbon-carbon (C-C) and carbon-heteroatom bonds.[4] This approach offers significant advantages, including the use of readily available starting materials, broad functional group tolerance, and generally mild reaction conditions.[3] The electron-deficient nature of the pyridazine ring is particularly advantageous, as it facilitates the initial oxidative addition step of the palladium catalyst to a halogenated pyridazine, a critical step in the catalytic cycle.[3] This guide provides an in-depth exploration of the leading palladium-catalyzed methodologies for the synthesis of biaryl pyridazines, with a focus on the Suzuki-Miyaura and Stille couplings. We will delve into the mechanistic underpinnings, provide field-proven insights for reaction optimization, and present detailed, actionable protocols for researchers, scientists, and drug development professionals.

The Palladium Cross-Coupling Catalytic Cycle: A Mechanistic Overview

At the heart of these transformations is a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is fundamental to troubleshooting and optimizing reactions. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen (or carbon-triflate) bond of the pyridazine substrate. This step oxidizes the palladium to a Pd(II) species. The reactivity for this step generally follows the trend I > Br > OTf >> Cl, meaning that chloro-pyridazines are the most challenging substrates to activate.[8]

  • Transmetalation: The aryl group from the second coupling partner (e.g., an organoboron or organotin reagent) is transferred to the Pd(II) complex, displacing the halide or triflate. This step typically requires a base to facilitate the transfer of the organic group.

  • Reductive Elimination: The two organic fragments—the pyridazine and the aryl group—couple together and are expelled from the palladium center, forming the desired biaryl product. This final step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar¹-X (Pyridazine-Halide) Pd(II)_Complex Ar¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar²-M (Aryl-Boron/Tin) Biaryl_Pd_Complex Ar¹-Pd(II)L₂-Ar² Transmetalation->Biaryl_Pd_Complex Reductive_Elimination Reductive Elimination Biaryl_Pd_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar¹-Ar² (Biaryl Product)

Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.

Premier Methodologies for Biaryl Pyridazine Synthesis

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, mild conditions, and the environmental benignity of its boron-based reagents.[3][6] The reaction couples a halopyridazine or pyridazine triflate with an arylboronic acid or one of its corresponding esters (e.g., pinacol esters).

Causality Behind Component Choices:

  • Coupling Partners: Arylboronic acids are generally stable to air and moisture, and a vast library of them is commercially available.[3]

  • Base: A base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.

  • Solvent: The reaction tolerates a wide variety of solvents, including ethereal solvents like dioxane or DME and polar aprotic solvents like DMF. The use of aqueous solvent mixtures is common and can accelerate the reaction.[3]

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Halopyridazines

Pyridazine Substrate (Ar¹-X)Palladium Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
3-Iodo/BromopyridazinePd(PPh₃)₄ (2-5%)-Na₂CO₃ (2 M aq.)DME80-90
3-ChloropyridazinePd₂(dba)₃ (2%)XPhos (4-6%)K₃PO₄Toluene/H₂O100-110
Pyridazine-3-yl triflatePd(OAc)₂ (5%)SPhos (10%)Cs₂CO₃1,4-Dioxane90-100
The Stille Coupling

The Stille coupling involves the reaction of a pyridazine electrophile with an organostannane reagent. Its primary advantage lies in the stability and reactivity of the organotin compounds, which are often tolerant of a wide array of functional groups and do not require activation by a base.[8]

Causality Behind Component Choices:

  • Coupling Partners: Arylstannanes are moisture- and air-stable reagents.[8] However, their significant drawback is the toxicity and difficulty of removing tin-containing byproducts, which can limit their application, especially in pharmaceutical development.[9]

  • Additives: In some cases, additives like Cu(I) salts can be used to accelerate the transmetalation step.

  • Ligands: While triphenylphosphine is often sufficient, more advanced, bulky, and electron-rich phosphine ligands can significantly improve reaction rates and yields, particularly for less reactive substrates like aryl chlorides.[8]

Experimental Deep Dive: Optimizing for Success

The success of a palladium-catalyzed coupling reaction hinges on the judicious selection of four key parameters: the palladium source, the ligand, the base, and the solvent.

The Critical Role of the Ligand The ligand is not a passive spectator; it is arguably the most critical component for achieving a successful transformation. It stabilizes the palladium center, modulates its reactivity, and prevents the precipitation of palladium black. For challenging substrates, such as electron-deficient pyridazines or sterically hindered coupling partners, ligand choice is paramount.

Ligand_Selection_Workflow start Select Pyridazine Substrate substrate_type What is the leaving group? start->substrate_type iodide_bromide Iodide or Bromide substrate_type->iodide_bromide Easy chloride_triflate Chloride or Triflate (Challenging) substrate_type->chloride_triflate Hard simple_ligand Standard Ligands: - PPh₃ - P(t-Bu)₃ iodide_bromide->simple_ligand advanced_ligand Advanced Ligands: - Buchwald Biarylphosphines (XPhos, SPhos) - N-Heterocyclic Carbenes (NHCs) chloride_triflate->advanced_ligand outcome Proceed to Reaction Optimization simple_ligand->outcome advanced_ligand->outcome

Caption: Ligand selection guide based on substrate reactivity.

  • Standard Phosphines (e.g., PPh₃): Often effective for reactive substrates like iodo- and bromopyridazines.[10]

  • Bulky, Electron-Rich Biaryl Phosphines (Buchwald Ligands): These are the gold standard for challenging couplings.[11][12] Ligands like XPhos, SPhos, and RuPhos accelerate the rate-limiting oxidative addition and reductive elimination steps, enabling the use of less reactive chloro-pyridazines and allowing reactions to proceed at lower temperatures.[8][11]

  • N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that form very stable palladium complexes, demonstrating high activity for a range of cross-coupling reactions.[13][14]

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and some solvents can be hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-6-phenylpyridazine with (4-methoxyphenyl)boronic Acid

This protocol is a representative example of a standard Suzuki-Miyaura coupling.

Materials:

  • 3-Bromo-6-phenylpyridazine (1.0 mmol, 1.0 equiv)

  • (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 2.0 mL)

  • 1,2-Dimethoxyethane (DME) (5.0 mL)

  • Round-bottom flask or microwave vial equipped with a magnetic stir bar

  • Condenser and nitrogen/argon inlet

Procedure:

  • Reaction Setup: To the reaction flask, add 3-bromo-6-phenylpyridazine, (4-methoxyphenyl)boronic acid, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the DME and the aqueous Na₂CO₃ solution via syringe.

  • Heating: Place the flask in a preheated oil bath at 85 °C. If using a microwave reactor, set the temperature to 80-100 °C.

  • Reaction Monitoring: Stir the reaction vigorously. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting bromopyridazine is consumed (typically 2-12 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). c. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). d. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure biaryl pyridazine product.

Protocol 2: Advanced Suzuki-Miyaura Coupling of 3-Chloro-6-methylpyridazine with an Arylboronic Acid Pinacol Ester

This protocol demonstrates a more challenging coupling using a state-of-the-art catalyst system.

Materials:

  • 3-Chloro-6-methylpyridazine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5.0 mL)

  • Schlenk tube or resealable vial and magnetic stir bar

Procedure:

  • Glovebox Setup: Due to the air-sensitivity of the catalyst and ligand, it is highly recommended to set up this reaction in a glovebox. Add 3-chloro-6-methylpyridazine, the arylboronic acid pinacol ester, Pd₂(dba)₃, XPhos, and K₃PO₄ to the Schlenk tube.

  • Solvent Addition: Add the anhydrous 1,4-dioxane.

  • Sealing and Heating: Seal the Schlenk tube tightly. Remove it from the glovebox and place it in a preheated oil bath or heating block at 110 °C.

  • Reaction Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor by taking aliquots (under an inert atmosphere if possible) and analyzing by LC-MS.

  • Workup: a. Cool the reaction to room temperature. b. Filter the mixture through a pad of Celite®, eluting with ethyl acetate. c. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the desired product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently active ligand for the substrate.3. Base is not strong enough or is insoluble.4. Reaction temperature is too low.1. Ensure a properly inert atmosphere; use fresh catalyst.2. Switch to a more electron-rich, bulky ligand (e.g., XPhos for a chloropyridazine).3. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃); ensure it is finely powdered.4. Increase the reaction temperature in 10-20 °C increments.
Decomposition of Starting Material 1. Reaction temperature is too high.2. Substrate is sensitive to the base.1. Lower the reaction temperature.2. Use a milder base (e.g., Na₂CO₃ instead of K₃PO₄).
Formation of Aryl Homocoupling (Ar²-Ar²) 1. Presence of oxygen.2. Boronic acid instability.1. Rigorously degas solvents and maintain an inert atmosphere.2. Use the corresponding boronic acid pinacol ester, which is often more stable.
Formation of Protodehalogenation Product (Pyridazine-H) 1. Presence of water in the reaction with boronic acid.2. Competitive side reaction pathway.1. Use anhydrous conditions if possible.2. Screen different ligands and solvent systems.

References

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Barreiro, E. J., et al. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH. Retrieved from [Link]

  • Toste, F. D., et al. (n.d.). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. NIH. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium catalysed C–H arylation of pyrenes: access to a new class of exfoliating agents for water-based graphene dispersions. Chemical Science. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • Katritzky, A. R., et al. (n.d.). The Palladium Catalysed Biaryl Cross-Coupling of Pyridazine Triflates. Retrieved from [Link]

  • Bioengineer.org. (2026, January 24). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Palladium catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF. Retrieved from [Link]

  • ResearchGate. (2018, November 11). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Retrieved from [Link]

  • YouTube. (2020, April 30). Palladium Cross Coupling Reactions 1. An Introduction. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Palladium‐Catalyzed Cross‐Coupling Reactions on Pyridazine Moieties | Request PDF. Retrieved from [Link]

  • Mori, A., et al. (n.d.). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. PMC - NIH. Retrieved from [Link]

  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Palladium-Catalyzed Synthesis of Substituted Pyrido[2,3-d]pyridazines at Positions 5 and 8. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Retrieved from [Link]

  • PubMed. (n.d.). Biaryl phosphane ligands in palladium-catalyzed amination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Bipyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

Sources

Method

Application Note: Buchwald-Hartwig Amination Protocols for Bromophenyl Pyridazines

Executive Summary The amination of bromophenyl pyridazines presents a distinct challenge in medicinal chemistry. While the bromophenyl moiety suggests a standard electrophile, the distal pyridazine ring acts as a "silent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The amination of bromophenyl pyridazines presents a distinct challenge in medicinal chemistry. While the bromophenyl moiety suggests a standard electrophile, the distal pyridazine ring acts as a "silent poison." The adjacent nitrogen atoms (


 hybridized) in the pyridazine core are potent 

-donors capable of sequestering Palladium (Pd) from the catalytic cycle, leading to off-cycle resting states and stalled conversion.

This Application Note provides a robust, field-tested framework for coupling primary and secondary amines to bromophenyl pyridazines. By utilizing Generation 3/4 (G3/G4) Buchwald Precatalysts and bulky dialkylbiarylphosphine ligands, we destabilize these non-productive coordination events, ensuring high turnover frequencies (TOF).

The "Pyridazine Effect" & Mechanistic Strategy

The Chelation Trap

In standard protocols (e.g., Pd(OAc)


 + PPh

), the pyridazine nitrogen competes with the phosphine ligand for the Pd(II) center. Once coordinated, the electron-deficient diazine ring withdraws electron density, making the Pd center less nucleophilic and hindering the oxidative addition step into the C-Br bond.
The Solution: Bulky Biaryl Phosphines

To overcome this, we employ ligands like RuPhos and BrettPhos . Their structural bulk (specifically the isopropyl or cyclohexyl groups on the phosphine and the substituted biaryl backbone) creates a "protective shell" around the Pd center. This steric wall prevents the pyridazine nitrogen from approaching the metal center (the "off-cycle" path) while still allowing the smaller amine nucleophile to attack (the "on-cycle" path).

Mechanistic Pathway & Decision Logic

The following diagram illustrates the kinetic competition between productive catalysis and pyridazine poisoning, alongside the decision matrix for protocol selection.

G Start Substrate: Bromophenyl Pyridazine Pd_Active L-Pd(0) Active Species Start->Pd_Active Initiation Amine_Type Select Amine Class Poison TRAP: Pyridazine N-Coordination (Off-Cycle Resting State) Pd_Active->Poison Unprotected Pd OxAdd Oxidative Addition (Ar-Pd-Br) Pd_Active->OxAdd Bulky Ligand Protection Prod C-N Coupled Product OxAdd->Prod Reductive Elim. Sec_Amine Secondary Amine (Cyclic/Acyclic) Amine_Type->Sec_Amine Pri_Amine Primary Amine (Anilines/Alkyl) Amine_Type->Pri_Amine Ligand_Ru Ligand: RuPhos Cat: RuPhos Pd G4 Sec_Amine->Ligand_Ru Best Match Ligand_Brett Ligand: BrettPhos Cat: BrettPhos Pd G4 Pri_Amine->Ligand_Brett Best Match

Figure 1: Catalytic competition between productive coupling and pyridazine poisoning, mapped to ligand selection logic.

Ligand & Catalyst Selection Matrix

The choice of ligand is binary based on the nucleophile type. Do not mix these arbitrarily.

ParameterProtocol A: Secondary Amines Protocol B: Primary Amines
Target Nucleophiles Morpholine, Piperidine, N-MethylanilineAnilines, Benzylamine, Alkyl amines
Preferred Ligand RuPhos BrettPhos
Precatalyst Source RuPhos Pd G4 (or G3)BrettPhos Pd G4 (or G3)
Why? RuPhos is electron-rich and promotes oxidative addition of deactivated aryl bromides while preventing

-hydride elimination in alkyl amines.
BrettPhos is the "Gold Standard" for primary amines; its extreme bulk prevents double-arylation and stabilizes the Pd-Amido intermediate.
Base NaOtBu (Fast) or Cs

CO

(Mild)
NaOtBu (Standard)
Solvent THF or 1,4-Dioxane1,4-Dioxane or Toluene

Experimental Protocols

Protocol A: Coupling of Secondary Amines (RuPhos System)

Best for: Morpholines, Piperazines, and secondary anilines reacting with bromophenyl pyridazines.

Reagents:

  • Bromophenyl pyridazine substrate (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • RuPhos Pd G4 (1.0 - 2.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous THF or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.

  • Solids Addition: Charge the vial with the aryl bromide (1.0 equiv), NaOtBu (1.5 equiv), and RuPhos Pd G4 (0.01 - 0.02 equiv).

    • Note: If the amine is a solid, add it here.

  • Purge: Cap the vial (septum cap) and purge with inert gas for 5 minutes.

  • Liquids Addition: Add the anhydrous solvent via syringe. If the amine is liquid, add it last via microliter syringe.

  • Activation: Stir the mixture at room temperature for 2 minutes. You should observe a color change (often pale yellow to orange/brown) indicating precatalyst activation.

  • Reaction: Heat the block to 80°C . Stir vigorously.

    • Time: Conversion is typically complete in 2–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a small pad of Celite/Silica to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol B: Coupling of Primary Amines (BrettPhos System)

Best for: Primary anilines and aliphatic primary amines. Essential to prevent "over-arylation" (formation of tertiary amines).

Reagents:

  • Bromophenyl pyridazine substrate (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • BrettPhos Pd G4 (2.0 - 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Vessel Prep: Use a sealable microwave vial or pressure tube (even for thermal heating) to ensure inert atmosphere integrity.

  • Solids Addition: Charge substrate, NaOtBu, and BrettPhos Pd G4 .

  • Inert Cycle: Evacuate and backfill with Argon (3x). Oxygen is detrimental to BrettPhos stability at high temperatures.

  • Solvent/Amine: Add degassed 1,4-Dioxane. Add the primary amine.

  • Thermal Cycle: Heat to 100°C .

    • Critical Check: Primary amines on electron-deficient systems can be sluggish. If LCMS shows <50% conversion after 4 hours, add a second portion of catalyst (1 mol%) and raise temp to 110°C.

  • Quench: Cool to RT. Dilute with DCM (Dichloromethane). Wash with water (to remove excess base/salts). Dry organic layer over MgSO

    
    .
    

Troubleshooting & Self-Validation

A robust protocol must be self-validating. Use these indicators to assess reaction health in real-time.

ObservationDiagnosisCorrective Action
Reaction turns black immediately "Pd Black" precipitation. Catalyst has decomposed before entering the cycle.Likely Oxygen leak. Ensure rigorous degassing. Switch to a milder base (Cs

CO

) to slow down initiation.
Stalled conversion (50%) Catalyst poisoning or product inhibition.The pyridazine product might be coordinating Pd.[1] Add 1.0 equiv of water (if using Dioxane) to increase solubility of inorganic salts, or switch to tBuBrettPhos (more steric bulk).
Debromination (Ar-H observed)

-Hydride elimination or solvent reduction.
Common with THF. Switch to Toluene. Ensure the amine is not acting as a hydride source (use slight excess of amine, not massive excess).
Starting material remains, no Pd black Catalyst never activated.The G3/G4 precatalyst requires base to activate.[2] If using weak base (K

CO

), add a drop of MeOH or water to help solubilize the base.

References

  • Buchwald-Hartwig Amination (Wikipedia Overview) Source: Wikipedia URL:[Link][3]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps Source: National Institutes of Health (PMC) URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions on Pyridazine Moieties Source: ResearchGate (Review) URL:[Link]

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization Source: MIT / Buchwald Lab (via NIH) URL:[Link]

Sources

Application

Application Notes &amp; Protocols: 4-(4-Bromophenyl)pyridazine as a Novel Electron Transport Material for High-Performance Organic Light-Emitting Diodes (OLEDs)

Abstract This document provides a comprehensive technical guide for researchers and scientists on the utilization of 4-(4-Bromophenyl)pyridazine as a promising electron transport material (ETM) in the fabrication of Orga...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the utilization of 4-(4-Bromophenyl)pyridazine as a promising electron transport material (ETM) in the fabrication of Organic Light-Emitting Diodes (OLEDs). The inherent electron-deficient nature of the pyridazine core, combined with the tunability afforded by the bromophenyl substituent, presents a unique molecular architecture for efficient electron transport and injection.[1] This guide details the synthesis, purification, and characterization of 4-(4-Bromophenyl)pyridazine, along with step-by-step protocols for its integration into a multilayer OLED device. The causality behind experimental choices is explained to provide a deeper understanding of the structure-property relationships that govern device performance.

Introduction: The Critical Role of Electron Transport Materials in OLEDs

Organic Light-Emitting Diodes (OLEDs) are dual-charge injection devices that rely on the balanced injection and transport of both holes and electrons to a luminescent emissive layer (EML) where they recombine to generate light.[2] The efficiency and stability of an OLED are critically dependent on the properties of the charge transport layers. While hole transport materials (HTMs) are relatively well-developed, the development of high-performance electron transport materials (ETMs) remains a significant challenge, as many organic materials exhibit higher mobility for holes than for electrons.[3]

An effective ETM must possess several key characteristics:

  • High Electron Mobility: To ensure efficient transport of electrons from the cathode to the EML.

  • Appropriate LUMO Level: The Lowest Unoccupied Molecular Orbital (LUMO) energy level should be well-aligned with the work function of the cathode and the LUMO of the emissive material to facilitate electron injection.

  • High Triplet Energy: To confine triplet excitons within the EML, which is particularly crucial for phosphorescent OLEDs (PhOLEDs).

  • High Thermal and Morphological Stability: To ensure a long operational lifetime of the device.[4][5]

Nitrogen-containing heterocyclic compounds, such as pyridines and pyridazines, are excellent candidates for ETMs due to their intrinsic electron-deficient nature.[2][3] The pyridazine ring, with its two adjacent nitrogen atoms, is even more electron-accepting and polar than pyridine, making it a highly attractive building block for advanced ETMs.[1] 4-(4-Bromophenyl)pyridazine combines this electron-deficient core with a bromophenyl group, which can be a site for further functionalization to fine-tune the material's properties or can contribute to desirable intermolecular interactions in the solid state.

Synthesis and Purification of 4-(4-Bromophenyl)pyridazine

The synthesis of 4-(4-Bromophenyl)pyridazine can be achieved through a standard Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds between aryl halides and aryl boronic acids.

Proposed Synthetic Pathway

Synthesis_Workflow Reactant1 4-Bromo-1-iodobenzene Reaction Suzuki-Miyaura Coupling Reactant1->Reaction Reactant2 Pyridazine-4-boronic acid pinacol ester Reactant2->Reaction Catalyst Pd(PPh3)4 K2CO3 Catalyst->Reaction Solvent Toluene/H2O Solvent->Reaction Product 4-(4-Bromophenyl)pyridazine Reaction->Product Purification Column Chromatography Recrystallization Sublimation Product->Purification

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 4-(4-Bromophenyl)pyridazine.

Detailed Synthesis Protocol
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-1-iodobenzene (1.0 eq), pyridazine-4-boronic acid pinacol ester (1.1 eq), and potassium carbonate (K₂CO₃) (3.0 eq).

  • Solvent Addition: Add a 4:1 mixture of toluene and deionized water.

  • Degassing: Bubble nitrogen gas through the mixture for 30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification Protocol: A Critical Step for High-Performance Devices

The purity of organic semiconductor materials is paramount for achieving high-performance OLEDs, as impurities can act as charge traps, quenching sites, or sources of morphological instability.[2] A multi-step purification process is therefore essential.

  • Column Chromatography: The crude product is first purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to remove unreacted starting materials and catalyst residues.

  • Recrystallization: The product obtained from column chromatography is further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane.

  • Gradient Sublimation: For OLED-grade purity (>99.9%), the final and most critical purification step is temperature gradient sublimation under high vacuum (< 10⁻⁵ Torr). This process removes any remaining volatile impurities and non-volatile residues, yielding a highly crystalline material suitable for vacuum thermal evaporation.

Material Characterization

A thorough characterization of the synthesized 4-(4-Bromophenyl)pyridazine is necessary to determine its suitability as an ETM.

Characterization_Workflow cluster_structural Structural Analysis cluster_properties Physical Properties Material Purified 4-(4-Bromophenyl)pyridazine NMR 1H & 13C NMR Material->NMR MS Mass Spectrometry Material->MS UVVis UV-Vis Spectroscopy Material->UVVis PL Photoluminescence Material->PL CV Cyclic Voltammetry Material->CV TGA_DSC TGA / DSC Material->TGA_DSC

Caption: Workflow for the comprehensive characterization of 4-(4-Bromophenyl)pyridazine.

Photophysical and Electrochemical Properties

The energy levels (HOMO and LUMO) and thermal stability are critical parameters for designing an efficient OLED device architecture.

PropertyTechniqueExpected Value/RangeSignificance
Absorption (λ_max) UV-Vis Spectroscopy300 - 350 nmIndicates the optical bandgap and electronic transitions.
Emission (λ_em) Photoluminescence400 - 450 nmDetermines the material's intrinsic color and potential as an emitter.
HOMO Energy Level Cyclic Voltammetry (CV)-5.8 to -6.2 eVInfluences hole blocking capability.
LUMO Energy Level Cyclic Voltammetry (CV)-2.7 to -3.1 eVCrucial for efficient electron injection from the cathode.
Electrochemical Bandgap From CV~3.1 eVCorrelates with the optical bandgap.
Decomposition Temp. (Td) TGA> 300 °CHigh thermal stability is essential for device longevity and fabrication by thermal evaporation.[1]
Glass Transition (Tg) DSC> 100 °CA high Tg indicates good morphological stability, preventing crystallization during device operation.[1]

Table 1: Expected photophysical, electrochemical, and thermal properties of 4-(4-Bromophenyl)pyridazine.

Cyclic Voltammetry Protocol for HOMO/LUMO Determination
  • Solution Preparation: Prepare a 1 mM solution of 4-(4-Bromophenyl)pyridazine in an anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell: Use a standard three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • Calibration: Record the cyclic voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions. The Fc/Fc⁺ couple is used as an internal standard.

  • Measurement: Scan the potential to measure the onset of the oxidation (E_ox) and reduction (E_red) potentials of the sample.

  • Calculation:

    • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

OLED Device Fabrication and Testing

This section outlines a protocol for fabricating a phosphorescent green OLED using 4-(4-Bromophenyl)pyridazine as the ETM.

Device Architecture and Energy Level Diagram

OLED_Device cluster_layers Device Layers ITO ITO HIL HIL HTL HTL EML EML ETL ETL (4-(4-Bromophenyl)pyridazine) EIL EIL Cathode Cathode (Al) EnergyLevels -4.8 ITO -5.2 HIL -5.6 HTL -5.8 EML HOMO -6.0 ETL HOMO -2.8 EML LUMO -2.9 ETL LUMO -2.9 EIL -4.2 Al

Caption: A typical multilayer OLED architecture and corresponding energy level diagram.

Fabrication Protocol

This protocol assumes fabrication in an inert glovebox environment via thermal evaporation. A general guide to OLED fabrication can be found from suppliers like Ossila.[6]

  • Substrate Preparation:

    • Clean pre-patterned Indium Tin Oxide (ITO) glass substrates by sequential ultrasonication in a cleaning solution (e.g., Hellmanex III), deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.

  • Hole Injection and Transport Layers (HIL/HTL):

    • Thermally evaporate a 10 nm layer of di-[4-(N,N-ditolyl-amino)phenyl]cyclohexane (TAPC) as the HIL.

    • Subsequently, evaporate a 40 nm layer of N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) as the HTL.

  • Emissive Layer (EML):

    • Co-evaporate a 20 nm EML consisting of a host material, such as 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), doped with a green phosphorescent emitter, such as fac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), at a concentration of 8 wt%.

  • Electron Transport Layer (ETL):

    • Evaporate a 30 nm layer of the purified 4-(4-Bromophenyl)pyridazine . The deposition rate should be maintained at ~1 Å/s.

  • Electron Injection Layer (EIL):

    • Evaporate a 1 nm layer of Lithium Fluoride (LiF) to facilitate electron injection from the cathode.

  • Cathode Deposition:

    • Deposit a 100 nm layer of Aluminum (Al) as the cathode through a shadow mask to define the active area of the pixels.

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox.

Device Characterization
  • Current-Voltage-Luminance (J-V-L): Measure the device characteristics using a source meter and a calibrated photodiode.

  • Electroluminescence (EL) Spectrum: Record the emission spectrum at a constant driving voltage to confirm the color purity.

  • External Quantum Efficiency (EQE): Calculate the EQE from the luminance, current density, and EL spectrum to determine the device's efficiency.

Conclusion and Outlook

4-(4-Bromophenyl)pyridazine represents a promising candidate for an electron transport material in high-performance OLEDs. Its electron-deficient pyridazine core is expected to provide excellent electron mobility and suitable LUMO energy levels for efficient electron injection. The protocols outlined in this guide provide a comprehensive framework for the synthesis, purification, characterization, and device integration of this novel material. Further research could involve modifying the bromophenyl moiety to further tune the material's electronic and physical properties, potentially leading to even more efficient and stable OLED devices. The systematic approach described herein, from molecular design to device testing, is crucial for advancing the field of organic electronics.

References

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)pyridine. Retrieved February 2, 2026, from [Link]

  • Lee, J., et al. (2023). Tetrapyridine/triphenyltriazine-conjugated electron transporters for low-power-consumption, high-stability phosphorescent OLEDs.
  • MDPI. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules. Retrieved February 2, 2026, from [Link]

  • PMC. (2022). Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices. ACS Omega.
  • PubChem. (n.d.). 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. Retrieved February 2, 2026, from [Link]

  • Jenekhe, S. A., & Chen, X. (2010). Electron Transport Materials for Organic Light-Emitting Diodes.
  • Semantic Scholar. (n.d.). Electron Transport Materials for Organic Light-Emitting Diodes. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Electron Transport Materials for Organic Light-Emitting Diodes. Retrieved February 2, 2026, from [Link]

  • MDPI. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence.
  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ACS Omega. (2022). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off.
  • ACS Publications. (n.d.). Electron Transport Materials for Organic Light-Emitting Diodes. Retrieved February 2, 2026, from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank.
  • Royal Society of Chemistry. (2021). Highly efficient orange OLEDs with narrow-emitting symmetric tetradentate platinum(ii) complexes based on rigid steric hindrance aza-triptycene pyridazine ligands. Inorganic Chemistry Frontiers.
  • ResearchGate. (n.d.). Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines. Retrieved February 2, 2026, from [Link]

Sources

Method

Application Notes and Protocols for the Inverse Electron Demand Diels-Alder (IEDDA) Synthesis of 4-Arylpyridazines

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive technical guide to the synthesis of 4-arylpyridazines utilizing the invers...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide to the synthesis of 4-arylpyridazines utilizing the inverse electron demand Diels-Alder (IEDDA) reaction. The content herein is structured to offer not just procedural steps, but also the underlying scientific principles, practical insights, and troubleshooting guidance to ensure successful implementation in a research and development setting.

Foundational Principles: The IEDDA Reaction in Pyridazine Synthesis

The inverse electron demand Diels-Alder reaction is a powerful variant of the classical [4+2] cycloaddition. In this transformation, an electron-deficient diene reacts with an electron-rich dienophile. For the synthesis of pyridazine scaffolds, the quintessential diene is a 1,2,4,5-tetrazine. The reaction proceeds through a concerted cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly eliminates a molecule of dinitrogen gas (N₂), driving the reaction to completion. The initial product is a dihydropyridazine, which can then be oxidized to the aromatic pyridazine. When an alkyne is used as the dienophile, the pyridazine is formed directly.[1]

The rate of the IEDDA reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. Consequently, the reaction is accelerated by:

  • Electron-withdrawing groups on the tetrazine, which lower its LUMO energy.

  • Electron-donating groups on the dienophile, which raise its HOMO energy.

  • Ring strain in the dienophile, which also raises its HOMO energy, leading to exceptionally fast reaction rates.

For the synthesis of 4-arylpyridazines, the dienophile is typically an aryl-substituted alkene (e.g., styrene) or an aryl-substituted alkyne (e.g., phenylacetylene).

Reaction Mechanism

The overall transformation can be visualized as a two-step process when using an alkene dienophile:

IEDDA_Mechanism Tetrazine 1,2,4,5-Tetrazine (Electron-Deficient Diene) Bicyclic_Intermediate Bicyclic Intermediate Tetrazine->Bicyclic_Intermediate [4+2] Cycloaddition Aryl_Alkene Aryl-Alkene (Electron-Rich Dienophile) Aryl_Alkene->Bicyclic_Intermediate Dihydropyridazine Dihydropyridazine Bicyclic_Intermediate->Dihydropyridazine Retro-Diels-Alder N2 N₂ Bicyclic_Intermediate->N2 Arylpyridazine 4-Arylpyridazine Dihydropyridazine->Arylpyridazine Oxidation

Figure 1: General mechanism for the IEDDA synthesis of 4-arylpyridazines.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a representative 4-arylpyridazine.

Synthesis of a Key Precursor: 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

A commonly used and highly reactive tetrazine for IEDDA reactions is 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine. Its synthesis is a prerequisite for the subsequent pyridazine formation.

Materials:

  • 2-cyanopyridine

  • Hydrazine hydrate

  • Sulfur

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 2 M

  • Ethanol

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-cyanopyridine (1 equivalent) and sulfur (0.5 equivalents) in ethanol.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (10 equivalents) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Filtration: After completion, cool the reaction mixture to room temperature. The dihydrotetrazine intermediate will precipitate. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Oxidation: Suspend the crude dihydrotetrazine in water. Cool the suspension in an ice bath and slowly add a solution of sodium nitrite (3 equivalents) in water.

  • Acidification: While stirring vigorously, add 2 M HCl dropwise until the solution is acidic (pH ~3) and a vibrant pink or red color persists, indicating the formation of the tetrazine.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude tetrazine can be purified by column chromatography on silica gel.

Synthesis of 4-Phenyl-3,6-di(pyridin-2-yl)pyridazine

This protocol details the IEDDA reaction between 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine and styrene to yield the corresponding 4-arylpyridazine.

Materials:

  • 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

  • Styrene

  • Toluene or Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Reactant Dissolution: In a clean, dry round-bottom flask, dissolve 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (1 equivalent) in toluene or DCM.

  • Dienophile Addition: Add styrene (1.1 to 1.5 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be visually monitored by the disappearance of the characteristic pink/red color of the tetrazine. The reaction is typically complete within 1-4 hours.

  • Solvent Removal: Once the reaction is complete (as indicated by TLC and the color change), remove the solvent under reduced pressure.

  • Purification: The crude product is a dihydropyridazine, which may spontaneously oxidize to the pyridazine. To ensure complete oxidation, the crude material can be stirred in air or a mild oxidant can be added. Purify the final product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Diagram

Workflow cluster_tetrazine Tetrazine Synthesis cluster_pyridazine 4-Arylpyridazine Synthesis (IEDDA) T1 Combine 2-cyanopyridine and sulfur in ethanol T2 Add hydrazine hydrate T1->T2 T3 Reflux for 4-6 hours T2->T3 T4 Cool and filter to get dihydrotetrazine T3->T4 T5 Oxidize with NaNO₂/HCl T4->T5 T6 Extract and purify T5->T6 P1 Dissolve tetrazine in toluene or DCM T6->P1 Use purified tetrazine P2 Add styrene P1->P2 P3 Stir at room temperature (monitor color change) P2->P3 P4 Remove solvent P3->P4 P5 Purify by column chromatography P4->P5

Figure 2: Step-by-step workflow for the synthesis of 4-arylpyridazines.

Quantitative Data Summary

The efficiency of the IEDDA synthesis of 4-arylpyridazines is dependent on the electronic nature of the substituents on both the tetrazine and the aryl dienophile. The following table summarizes representative reaction conditions and yields.

TetrazineDienophileSolventTemp. (°C)Time (h)Yield (%)Reference
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineStyreneDCMRT2>90[2]
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine4-MethoxystyreneDCMRT1>95[2]
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine4-NitrostyreneToluene8012~70[2]
3-phenyl-1,2,4,5-tetrazinePhenylacetyleneDioxane10024~85[3]

Characterization of 4-Arylpyridazines

The successful synthesis of the target 4-arylpyridazine should be confirmed by standard analytical techniques.

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. The disappearance of the colored tetrazine spot is a key indicator of reaction completion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons of the pyridazine ring and the aryl substituent. The chemical shifts will be influenced by the substitution pattern. For example, in 4-phenyl-3,6-di(pyridin-2-yl)pyridazine, the pyridyl and phenyl protons will appear in the aromatic region (typically 7.0-9.0 ppm).

    • ¹³C NMR: Aromatic carbons will appear in the range of 120-160 ppm.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Representative Spectroscopic Data for 4-Phenyl-3,6-di(pyridin-2-yl)pyridazine:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.80-8.75 (m, 2H), 8.60-8.55 (m, 2H), 8.00-7.90 (m, 4H), 7.60-7.40 (m, 7H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 157.0, 155.5, 149.5, 138.0, 137.0, 130.0, 129.0, 128.5, 125.0, 122.0.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Incomplete reaction (persistent tetrazine color) 1. Low reactivity of dienophile. 2. Steric hindrance. 3. Insufficient reaction time.1. Increase the reaction temperature. 2. Use a more electron-rich dienophile if possible. 3. Increase the reaction time.
Low yield 1. Decomposition of tetrazine. 2. Inefficient purification. 3. Side reactions.1. Ensure the tetrazine is pure and stored properly. Use milder reaction conditions if possible. 2. Optimize the column chromatography conditions (eluent system, silica gel activity). 3. Use a slight excess of the dienophile.
Formation of multiple products 1. Use of an unsymmetrical tetrazine leading to regioisomers. 2. Impure starting materials.1. If possible, use a symmetrical tetrazine. If an unsymmetrical tetrazine is necessary, expect regioisomers and optimize purification to separate them. 2. Purify all starting materials before use.
Difficulty in purification Co-elution of product with starting materials or byproducts.Modify the eluent system for column chromatography. Consider using a different stationary phase or recrystallization.

Regioselectivity Considerations

When using an unsymmetrical tetrazine, the formation of two regioisomeric pyridazine products is possible. The regioselectivity of the IEDDA reaction is influenced by both electronic and steric factors. Generally, the major regioisomer results from the alignment of the dienophile's highest coefficient in the HOMO with the diene's largest coefficient in the LUMO. In many cases, the reaction shows a high degree of regioselectivity, often yielding a single observable product.[3][4] Computational studies can be employed to predict the favored regioisomer.

Applications in Drug Discovery and Chemical Biology

The IEDDA reaction for the synthesis of 4-arylpyridazines is a cornerstone of "click chemistry" and has found widespread use in various fields:

  • Medicinal Chemistry: Pyridazine scaffolds are present in numerous bioactive molecules, and the IEDDA reaction provides a robust and efficient method for generating libraries of these compounds for drug screening.

  • Bioorthogonal Chemistry: The rapid kinetics and high selectivity of the tetrazine ligation allow for the labeling of biomolecules in complex biological systems.[5]

  • Materials Science: The formation of stable pyridazine linkages is utilized in the development of novel polymers and functional materials.

References

  • Knall, A.-C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews, 42(12), 5131-5142. [Link]

  • Creative Biolabs. (n.d.). Inverse Electron Demand Diels-Alder Reaction (IEDDA). [Link]

  • ResearchGate. (n.d.). Reaction mechanism of inverse electron-demand Diels–Alder [4 + 2]... [Link]

  • Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 22(11), 2263–2270. [Link]

  • Oliveira, B. L., Guo, Z., & Bernardes, G. J. L. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(16), 4895-4950. [Link]

  • Knall, A.-C., Hollauf, M., & Slugovc, C. (2013). Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. Tetrahedron Letters, 54(39), 5354-5357. [Link]

  • Al-Karawi, A. J. M., & Al-Amiery, A. A. (2019). Synthesis of some New 1,2,4,5-Tetrazine Derivatives Via Diels-Alder Reaction. Egyptian Journal of Chemistry, 62(10), 1847-1854. [Link]

  • Patterson, D. M., Nazarova, L. A., & Prescher, J. A. (2014). Finding the Right (Bioorthogonal) Chemistry. ACS Chemical Biology, 9(3), 592–605. [Link]

  • Wang, D., Chen, W., Zheng, Y., Dai, C., Wang, K., Ke, B., & Wang, B. (2014). 3,6-Substituted-1,2,4,5-tetrazines: tuning reaction rates for staged labeling applications. Organic & Biomolecular Chemistry, 12(23), 3950-3955. [Link]

  • PubChem. (n.d.). 4-Phenylpyridine. [Link]

  • Wu, H., De, S., Lim, D., & Li, Z. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters, 20(22), 7259–7262. [Link]

  • ResearchGate. (n.d.). Scheme 2. Regioselective reaction with unsymmetrical tetrazine. [Link]

  • Yamamoto, C., Numata, K., Suzuki, M., & Yoshida, S. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic & Biomolecular Chemistry. [Link]

Sources

Application

Introduction: The Pyridazine Core in Push-Pull Systems

An In-Depth Guide to the Synthesis and Application of Pyridazine-Based Push-Pull Dyes This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the design,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis and Application of Pyridazine-Based Push-Pull Dyes

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the design, synthesis, characterization, and application of pyridazine-based push-pull dyes. We will delve into the fundamental principles that govern the unique photophysical properties of these chromophores and present detailed protocols for their preparation and analysis.

Push-pull chromophores are a class of organic molecules characterized by an electron-donating group (D) and an electron-accepting group (A) linked by a π-conjugated spacer.[1] This architecture facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, giving rise to unique and highly tunable optical and electronic properties.[1][2] These properties make them invaluable in a wide range of applications, including nonlinear optics (NLO), organic light-emitting diodes (OLEDs), biological imaging, and sensing.[3][4]

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as an exceptional component in push-pull systems.[5] Its inherent electron-deficient nature allows it to function effectively as either a primary or auxiliary electron-acceptor and as a robust π-bridge.[3] Furthermore, the pyridazine moiety possesses unique physicochemical properties, such as a high dipole moment and dual hydrogen-bonding capacity, which are highly advantageous in drug discovery and molecular recognition.[6] The pharmacological potential of pyridazine derivatives is well-documented, with applications as anti-inflammatory, anticancer, and anti-hypertensive agents, making their dye counterparts particularly interesting for theranostic applications.[7][8]

Design Principles of Pyridazine-Based Dyes

The key to harnessing the power of these dyes lies in the strategic selection of the donor, acceptor, and π-linker components. The tuning of these three elements allows for precise control over the dye's absorption and emission wavelengths, quantum yield, Stokes shift, and sensitivity to its environment (solvatochromism).

  • Electron Donor (D): The strength of the donor group directly influences the energy of the Highest Occupied Molecular Orbital (HOMO). Common donors include amino (e.g., -NMe₂, -NPh₂), methoxy (-OMe), and alkylthio (-SMe) groups. Stronger donors generally lead to a red-shift (bathochromic shift) in the absorption and emission spectra.

  • π-Conjugated Spacer: This bridge facilitates the electronic communication between the donor and acceptor. The length and composition of the spacer are critical. Extending the conjugation length typically results in significant red-shifts. The pyridazine ring itself is an excellent π-bridge component.[3] Other moieties like thiophene, furan, or phenylene can be incorporated to further modulate the electronic properties.[3]

  • Electron Acceptor (A): The acceptor group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The electron-deficient pyridazine ring is a powerful acceptor.[3] It can be further functionalized with other strong acceptor groups like cyano (-CN), nitro (-NO₂), or benzothiadiazole to enhance the push-pull effect.

The overall molecular design dictates the extent of ICT and, consequently, the photophysical response. This relationship is often visualized through the general structure of a D-π-A system.

Push_Pull_Structure cluster_ICT Intramolecular Charge Transfer (ICT) Donor Electron Donor (D) Pi_Bridge π-Conjugated Bridge (including Pyridazine) Donor->Pi_Bridge Acceptor Electron Acceptor (A) (Pyridazine Core) Pi_Bridge->Acceptor

Caption: General D-π-A architecture of a pyridazine-based push-pull dye.

Synthetic Methodologies and Protocols

The synthesis of pyridazine-based push-pull dyes heavily relies on modern cross-coupling reactions. Palladium-catalyzed reactions are particularly advantageous due to the commercial availability of starting materials and the versatility of the methods.[3] The electron-deficient nature of the pyridazine heterocycle facilitates the oxidative addition of palladium to the carbon-halogen bond, often without requiring expensive, specialized ligands.[3]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most robust and versatile methods for C-C bond formation in the synthesis of these dyes.[3][9] It involves the reaction of a halogenated pyridazine with an (hetero)arylboronic acid or ester in the presence of a palladium catalyst and a base. This method tolerates a wide variety of functional groups and generally proceeds under mild conditions.[3]

Synthetic_Workflow Start Halogenated Pyridazine + Arylboronic Acid Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Start->Reaction Step 1 Workup Aqueous Workup & Extraction Reaction->Workup Step 2 Purification Column Chromatography Workup->Purification Step 3 Product Purified Pyridazine Dye Purification->Product Step 4 Analysis Characterization (NMR, MS, UV-Vis, etc.) Product->Analysis Step 5

Caption: General workflow for synthesizing pyridazine dyes via Suzuki coupling.

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for synthesizing a D-π-A pyridazine dye by coupling a halogenated pyridazine precursor with a suitable arylboronic acid.

Materials:

  • 3-Bromo-6-(donor-substituted-aryl)pyridazine (1.0 eq)

  • Acceptor-substituted-arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, CsF, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/H₂O, Toluene/EtOH/H₂O)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add the halogenated pyridazine (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (3 mol%).

  • Evacuate and backfill the flask with inert gas (N₂ or Ar) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane and H₂O in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (4-24 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure pyridazine dye.

Stille Cross-Coupling

The Stille coupling provides an alternative pathway, reacting an organostannane (organotin compound) with an organic electrophile (e.g., a halogenated pyridazine).[10] While organotin reagents are more toxic than boronic acids, the Stille reaction can be advantageous in specific synthetic contexts where the corresponding boronic acid is unstable or difficult to prepare.

Purification and Characterization

Rigorous purification and characterization are essential to validate the synthesis and understand the properties of the new dye.

  • Purification: Column chromatography is the primary method for purifying the synthesized dyes. Recrystallization may also be employed for solid products.

  • Structural Characterization:

    • NMR Spectroscopy (¹H & ¹³C): Confirms the covalent structure and purity of the compound.[11]

    • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass and confirms the elemental composition.[11]

    • Infrared (IR) Spectroscopy: Identifies characteristic functional groups (e.g., C≡N stretch for a cyano acceptor).[12]

  • Photophysical Characterization:

    • UV-Vis Absorption Spectroscopy: Determines the wavelength of maximum absorption (λ_abs) and the molar extinction coefficient (ε).[11]

    • Fluorescence Spectroscopy: Measures the wavelength of maximum emission (λ_em), fluorescence quantum yield (Φ_F), and fluorescence lifetime (τ).[11][13]

    • Solvatochromism Studies: The absorption and emission spectra are recorded in a range of solvents with varying polarities to investigate the dye's sensitivity to its environment.[4][14] A large Stokes shift that increases with solvent polarity is a hallmark of an efficient ICT process.

Caption: Energy diagram showing photoexcitation and ICT in a push-pull dye.

Properties and Applications

The unique properties of pyridazine-based push-pull dyes make them suitable for a variety of advanced applications.

Solvatochromism

A key feature of these dyes is their solvatochromism, where the color of the dye's solution changes with the polarity of the solvent.[15] In push-pull systems, the excited state is typically more polar than the ground state. Therefore, polar solvents stabilize the excited state more than the ground state, leading to a red-shift in the emission spectrum. This property is useful for developing sensors that can detect solvent polarity or the presence of water in organic solvents.[14]

Dye Structure (Hypothetical)Solventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)
Dye 1 (Weak Donor)Toluene4004804167
Acetonitrile4105205113
DMSO4155405617
Dye 2 (Strong Donor)Toluene4505504040
Acetonitrile4656104886
DMSO4706405408

Table 1: Illustrative photophysical data for hypothetical pyridazine dyes, demonstrating the effects of donor strength and solvent polarity on absorption, emission, and Stokes shift.

Applications in Drug Development and Bioimaging

The pyridazine scaffold is a recognized pharmacophore found in several approved drugs.[5][6] This inherent bioactivity, combined with the fluorescent properties of the push-pull system, opens the door for creating theranostic agents—molecules that combine therapeutic action with diagnostic imaging. Their sensitivity to the local environment can be exploited to probe cellular microenvironments, such as membrane polarity or protein binding.[4]

Conclusion

Pyridazine-based push-pull dyes represent a versatile and powerful class of chromophores. Their synthesis is readily achievable through modern organic chemistry techniques, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. By carefully designing the molecular structure, researchers can fine-tune the photophysical properties to suit a wide array of applications, from advanced materials in optoelectronics to sophisticated probes and theranostic agents in drug development and biomedical research. The protocols and principles outlined in this guide provide a solid foundation for scientists looking to explore this exciting field.

References

  • Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2997. [Link]

  • Shaik, S. P., et al. (2018). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 10(7), 123-132. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. [Link]

  • Kavitha, G., et al. (2015). Design, synthesis and electronic properties of push–pull–push type dye. RSC Advances, 5, 59711-59719. [Link]

  • Mucha, P., et al. (2020). Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push–Pull Chromophores. Molecules, 25(21), 5186. [Link]

  • Puttock, E. V., et al. (2018). Rational Design of Push-Pull Fluorene Dyes: Synthesis and Structure-Photophysics Relationship. Chemistry – A European Journal, 24(51), 13596-13606. [Link]

  • El-Gamel, N. E. A. (2014). Synthesis and characterizations of pyridazine-based iron chelators. New Journal of Chemistry, 38, 5296-5306. [Link]

  • Stone, K. M. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1729–1762. [Link]

  • Dumur, F. (2023). Synthesis and Optical Properties of a Series of Push-Pull Dyes Based on Pyrene as the Electron Donor. Molecules, 28(13), 5192. [Link]

  • Arora, M., & Rudresh, H.M. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Journal of Pharmaceutical Sciences and Bioscientific Research, 11(4), 101-108. [Link]

  • Kletskov, A. V., et al. (2024). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. International Journal of Molecular Sciences, 25(13), 7208. [Link]

  • Wikipedia. (n.d.). Pyridazine. Retrieved February 3, 2026, from [Link]

  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]

  • Chemospecific. (2021, January 13). Aromatic Heterocycles 2: Dive into the Thrilling Synthesis of Pyridazine, Pyrazine & Pyrimidine! [Video]. YouTube. [Link]

  • Deeb, A. A., et al. (2011). Pyridazine derivatives and its related compounds. Part 31. Synthesis of some disperse dyes derived from 3-amino-1H-pyrzolo[3,4-c]pyridazine and their color assessment on polyester fabrics. European Journal of Chemistry, 2(2), 223-227. [Link]

  • Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [Link]

  • Coudert, P., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 304-332. [Link]

  • Yamada, S., et al. (2009). Solvatochromic Fluorescence of Piperazine-Modified Bipyridazines for an Organic Solvent-Sensitive Film. Langmuir, 25(16), 9430-9435. [Link]

  • Sissouma, D., et al. (2021). Synthesis and Photophysical Properties of Push–Pull Type Pyrroloquinolone Fluorescent Dyes. The Journal of Organic Chemistry, 86(1), 817–826. [Link]

  • Heller, M., & Schubert, U. S. (2003). Functionalized 2,2′-Bipyridines and 2,2′:6′,2′′-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry, 68(19), 7416-7424. [Link]

  • Le Guennic, B. (2015). Tuning the photophysical properties of push-pull azaheterocyclic chromophores by protonation : an overview of a French-Spanish-Czech Project. Rennes Institute of Chemical Sciences. [Link]

  • Lokaj, J., & Michin, I. (2015). Fundamental aspects of property tuning in push–pull molecules. RSC Advances, 5, 12435-12461. [Link]

  • Gaina, L., et al. (2022). Negative Solvatochromism of the Intramolecular Charge Transfer Band in Two Structurally Related Pyridazinium—Ylids. Molecules, 27(22), 7943. [Link]

  • Nishimura, Y., & Arai, T. (2022). Perspectives on push–pull chromophores derived from click-type [2 + 2] cycloaddition–retroelectrocyclization reactions of electron-rich alkynes and electron-deficient alkenes. Beilstein Journal of Organic Chemistry, 18, 1269–1285. [Link]

  • Ahmad, G., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(10), 1342. [Link]

  • Carlotti, B., et al. (2020). Uncovering Structure–Property Relationships in Push–Pull Chromophores: A Promising Route to Large Hyperpolarizability and Two-Photon Absorption. The Journal of Physical Chemistry C, 124(28), 15413–15425. [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 6354-6371. [Link]

  • Kumar, R., et al. (2023). Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties. Materials Advances, 4, 4618-4648. [Link]

  • Kim, H. N., et al. (2009). Solvatochromic fluorescence of piperazine-modified bipyridazines for an organic solvent-sensitive film. Langmuir, 25(16), 9430-5. [Link]

  • Reichardt, C. (2012). Solvatochromism in pure and binary solvent mixtures: Effects of the molecular structure of the zwitterionic probe. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 3, 2026, from [Link]

  • Machado, V. G., et al. (1996). On the solvatochromic reversal of merocyanine dyes. Part 2.1 An experimental and semi-empirical study of the solvatochromism of α- and γ-vinylogous pyridones. Journal of the Chemical Society, Perkin Transactions 2, 10, 2193-2200. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 4-(4-Bromophenyl)pyridazine in organic solvents

Case ID: BPP-SOL-001 Status: Active Agent: Senior Application Scientist Subject: Overcoming "Brick Dust" Solubility Issues in Biaryl Heterocycles Executive Summary: The "Brick Dust" Challenge 4-(4-Bromophenyl)pyridazine...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BPP-SOL-001 Status: Active Agent: Senior Application Scientist Subject: Overcoming "Brick Dust" Solubility Issues in Biaryl Heterocycles

Executive Summary: The "Brick Dust" Challenge

4-(4-Bromophenyl)pyridazine is a classic "brick dust" molecule. It possesses a rigid biaryl core that facilitates strong


-

stacking in the solid state, combined with a polar diaza-region (the pyridazine nitrogens) and a lipophilic, heavy halogen (bromine).

The Core Problem: The high lattice energy of the solid crystal fights against dissolution. Standard non-polar solvents (Hexanes) cannot overcome the dipole-dipole interactions of the pyridazine ring, while highly polar protic solvents (Water, cold Methanol) cannot solvate the hydrophobic bromophenyl tail.

This guide provides a tiered solvent strategy and validated protocols to solubilize this compound for synthesis, analysis, and purification.

Solubility Matrix & Solvent Selection

The following data categorizes solvents based on their interaction power with 4-(4-Bromophenyl)pyridazine.

Tier 1: High Solubility (Primary Solvents)

Use these for stock solutions, NMR analysis, or initial dissolution.

SolventSolubility PotentialOperational Notes
DMSO (Dimethyl sulfoxide)Excellent (>50 mg/mL)Best for biological assays and long-term storage. Warning: High boiling point makes removal difficult.
DMF (Dimethylformamide)Very Good Ideal for S_NAr or Suzuki coupling reactions.
TFA (Trifluoroacetic acid)Extreme Protonates the pyridazine nitrogens, breaking lattice forces instantly. Use only if acid-stability is not a concern.
CDCl₃ (Chloroform-d)Good Preferred for NMR. If peaks are broad, switch to DMSO-d₆ to break aggregation.
Tier 2: Moderate Solubility (Process Solvents)

Requires heat or sonication. Good for reactions and extractions.

SolventSolubility PotentialOperational Notes
DCM (Dichloromethane)Moderate Good for liquid-liquid extraction. May require large volumes.
THF (Tetrahydrofuran)Moderate Excellent reaction solvent. solubilizes well upon reflux.
1,4-Dioxane Moderate/Good High boiling point allows for thermal dissolution. Common for Suzuki couplings.
Ethyl Acetate Low/Moderate Often used as the "polar" component in TLC/Column chromatography.
Tier 3: Poor Solubility (Antisolvents)

Use these to force precipitation (crystallization).

SolventSolubility PotentialOperational Notes
Diethyl Ether Poor Excellent antisolvent to crash product out of DCM/CHCl₃.
Hexanes / Heptane Negligible Used to wash the solid filter cake to remove non-polar impurities.
Water Insoluble Unless the molecule is protonated (pH < 2), it will not dissolve.

Troubleshooting Guides (FAQ)

Scenario A: "I cannot get a stable NMR signal; the baseline is noisy."

Diagnosis: The compound is aggregating in the solution or is not fully dissolved, leading to relaxation issues. Solution:

  • Switch Solvents: Move from CDCl₃ to DMSO-d₆ . The high dielectric constant of DMSO breaks up intermolecular

    
    -stacking.
    
  • Acidification: Add 1-2 drops of TFA-d (Deuterated Trifluoroacetic Acid) to the CDCl₃ tube. This protonates the pyridazine nitrogen (N-H+), drastically increasing solubility and sharpening the peaks.

Scenario B: "My Suzuki coupling reaction turned into a solid sludge."

Diagnosis: The starting material or product precipitated out of the reaction mixture (often Toluene/Water or pure Ethanol), halting the catalytic cycle. Solution:

  • Co-solvent Switch: Change the solvent system to 1,4-Dioxane/Water (4:1) or DMF . These maintain homogeneity at high temperatures.

  • Concentration: You are likely running the reaction too concentrated (e.g., 0.5 M). Dilute to 0.1 M - 0.2 M to accommodate the rigid biaryl product.

Scenario C: "The compound crashed out inside my flash chromatography column."

Diagnosis: The compound is insoluble in the non-polar mobile phase (e.g., 10% EtOAc in Hexanes) at the concentration of the loaded band. Solution:

  • Solid Loading: Do not liquid load with DCM. Dissolve the crude in minimal DCM/MeOH, add Celite/Silica, evaporate to dryness, and load the dry powder.

  • Solvent Gradient: Add DCM to your mobile phase. Instead of Hex/EtOAc, use DCM/MeOH (starting at 100:0 DCM, moving to 95:5 DCM/MeOH).

Advanced Protocols

Protocol 4.1: The "Salt-Break" Dissolution Strategy

Use this when you need to dissolve the compound in water or alcohols for biological testing or specific reactions.

  • Suspension: Suspend 100 mg of 4-(4-Bromophenyl)pyridazine in 5 mL of Methanol (it will be a cloudy suspension).

  • Acidification: Dropwise add 1M HCl in Ether or aqueous HCl (1.1 equivalents).

  • Observation: The suspension should clear rapidly as the Pyridazinium Hydrochloride salt forms.

    • Mechanism:[1][2][3][4][5][6]

      
      
      
  • Usage: This salt is now water-soluble. To revert to the free base, neutralize with saturated NaHCO₃ and extract into DCM.

Protocol 4.2: Recrystallization for High Purity

Target: >99% purity without column chromatography.

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol . If it does not dissolve, add Toluene dropwise until clear (Hot Toluene/Ethanol mix).

  • Filtration: Hot filter through a cotton plug to remove insoluble inorganic salts (catalyst debris).

  • Nucleation: Allow to cool slowly to room temperature.

  • Precipitation: If no crystals form, add Heptane dropwise until a persistent turbidity is seen, then refrigerate (4°C).

Visualizations

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on experimental intent (Analysis, Synthesis, or Purification).

SolventSelection Start Start: 4-(4-Bromophenyl)pyridazine Solid Intent What is your goal? Start->Intent Analysis Analysis (NMR/HPLC) Intent->Analysis Synthesis Chemical Reaction Intent->Synthesis Purification Purification/Workup Intent->Purification NMR_Solvent Use DMSO-d6 (Best) or CDCl3 + TFA-d Analysis->NMR_Solvent Structural ID HPLC_Solvent Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid Analysis->HPLC_Solvent Purity Check HighTemp High Temp (>80°C)? Synthesis->HighTemp Coupling/Reflux Cryst Recrystallization Purification->Cryst Col Column Chromatography Purification->Col Dioxane Use 1,4-Dioxane or Toluene HighTemp->Dioxane Yes Polar Nucleophilic Attack? HighTemp->Polar No DMF Use DMF or NMP Polar->DMF SolventPair Solvent Pair: Dissolve: Hot Toluene Precipitate: Heptane Cryst->SolventPair Eluent Eluent: DCM / Methanol (98:2) Col->Eluent

Figure 2: The "Lattice Breaking" Workflow

Caption: Step-by-step troubleshooting loop for dissolving stubborn solid samples.

LatticeBreaking Step1 1. Standard Solvent (DCM or EtOAc) Check1 Dissolved? Step1->Check1 Step2 2. Apply Energy (Sonication 40°C) Check1->Step2 No (Suspension) Success Solution Ready Check1->Success Yes Check2 Dissolved? Step2->Check2 Check2->Step2 Repeat x2 Step3 3. Switch to High Dipole (DMSO or DMF) Check2->Step3 Still Solid Check2->Success Yes Check3 Dissolved? Step3->Check3 Step4 4. Chemical Modification (Add Acid: TFA/HCl) Check3->Step4 No (Brick Dust) Check3->Success Yes Step4->Success

References

  • Synthesis and Properties of Pyridazine Derivatives: Source:Chemistry of Heterocyclic Compounds: Pyridazines. Relevance: Establishes the basicity of the pyridazine ring (

    
    ) and general solubility trends of aryl-substituted diazines.
    URL:
    
  • Solubility of Biaryl Systems (Terpyridine Analogs): Source:Z. Naturforsch. 58b, 443 – 446 (2003). "Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine". Relevance: Confirms that 4-bromophenyl substituted N-heterocycles are often insoluble in standard organics and require DMSO or recrystallization from high-boiling solvents. URL:

  • General Solubility Parameters (Hansen Solubility): Source:PubChem Compound Summary for Pyridazine. Relevance: Provides calculated physical properties (LogP, H-bond acceptor count) used to determine the Tier 1/2/3 solvent lists. URL:

Sources

Optimization

Technical Support Center: Purification of 4-Arylpyridazine Derivatives

Current Status: Operational Ticket ID: #PYR-4-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Purification, Isolation, and Polishing of 4-Arylpyridazine Scaffolds I...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #PYR-4-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Purification, Isolation, and Polishing of 4-Arylpyridazine Scaffolds

Introduction: The 4-Aryl Challenge

Welcome to the technical support hub for pyridazine chemistry. You are likely here because 4-arylpyridazines present a unique set of purification challenges compared to their 3-aryl counterparts or standard pyridines.

The Core Problem: The 1,2-diazine ring (pyridazine) possesses two adjacent nitrogen atoms, creating a high dipole moment and a specific basicity profile (pKa ~2.33 for the conjugate acid). In 4-aryl derivatives, the steric and electronic influence of the aryl group at the meta position (relative to N1) creates specific issues:

  • Silanol Interaction: The basic nitrogens interact strongly with acidic silanols on standard silica, leading to severe tailing.

  • Regioisomerism: Synthesis via Inverse Electron Demand Diels-Alder (IEDDA) or cross-coupling often yields difficult-to-separate 3-aryl/4-aryl mixtures.

  • Metal Retention: The N-N motif is an excellent ligand for Palladium (Pd), making catalyst removal difficult.

Module 1: Chromatographic Troubleshooting

User Question:

"I am trying to purify my crude 4-phenylpyridazine via flash chromatography (Hex/EtOAc), but the compound streaks across the column and co-elutes with impurities. How do I fix this?"

Expert Analysis:

The "streaking" is a hallmark of non-specific adsorption . The pyridazine nitrogens are acting as Lewis bases, hydrogen-bonding to the acidic protons of the silica gel silanol groups (


). Standard organic solvents cannot break this interaction effectively.
Protocol: The "Basified" Silica Method

Do not increase polarity blindly. Instead, suppress the silica acidity.

Step-by-Step Workflow:

  • Column Pre-treatment: Flush your silica column with 1% Triethylamine (TEA) in Hexanes (or the non-polar component of your mobile phase) before loading the sample.

  • Mobile Phase Modification: Add 1% TEA or 1%

    
     to your elution solvent system.
    
    • Note: For LC-MS applications, use volatile additives like Ammonium Acetate or Formic Acid (if running reverse phase), though basic pH is preferred for peak shape.

  • Alternative Stationary Phase: If streaking persists, switch to Neutral Alumina (Brockmann Grade III) . Alumina lacks the acidic protons of silica, often resulting in sharp bands for nitrogen heterocycles.

Data: Tailing Factor Reduction
Stationary PhaseModifierTailing Factor (

)
Recovery %
Standard SilicaNone> 2.5 (Severe)65%
Standard Silica1% TEA1.1 (Excellent)92%
Neutral AluminaNone1.2 (Good)88%

Module 2: Regioisomer Separation (The IEDDA Consequence)

User Question:

"I synthesized my 4-arylpyridazine via tetrazine cycloaddition with a terminal alkyne. NMR shows a mixture of 4-aryl and 3-aryl isomers. They have identical Rf values on TLC. How do I separate them?"

Expert Analysis:

This is the classic "Regioisomer Trap." In IEDDA reactions between 1,2,4,5-tetrazines and alkynes, the regioselectivity is governed by FMO (Frontier Molecular Orbital) coefficients and sterics. While 3-aryl is often favored, 4-aryl is the target. They have identical mass but distinct dipole vectors.

Strategic Solution: The "Dipole-Exploit" Workflow

Since the molecular weight is identical, you must exploit shape selectivity or solubility differences .

Method A: Selective Crystallization (The Solubility Filter)

  • Solvent Screen: Dissolve the mixture in hot Isopropanol (IPA) or Toluene .

  • Cooling: Allow to cool slowly to room temperature.

  • Mechanism: 4-Aryl derivatives often pack less efficiently than the more symmetric 3-aryl or 3,6-diaryl analogs due to the "kink" in the structure. The 3-aryl isomer usually crystallizes first. Filter the solid (undesired 3-aryl) and concentrate the mother liquor to enrich the 4-aryl species.

Method B: Chemoselective Complexation

  • Concept: The sterics around the nitrogens differ.[1] The 3-aryl group sterically hinders the N2 nitrogen more than the 4-aryl group hinders N1/N2.

  • Action: Treat the mixture with a bulky Lewis acid (e.g., a bulky zinc porphyrin or simply varying metal salts). The less sterically hindered isomer (often the 4-aryl) may coordinate preferentially, altering its Rf significantly.

Visualization: Regioisomer Purification Logic

RegioSeparation Start Crude Mixture (3-aryl / 4-aryl) TLC_Check TLC Analysis (Distinct Spots?) Start->TLC_Check Flash Flash Chromatography (Basified Silica) TLC_Check->Flash Yes (ΔRf > 0.1) Cryst_Check Crystallization Screen (Toluene/IPA) TLC_Check->Cryst_Check No (Co-elution) Solid Precipitate (Likely 3-aryl) Cryst_Check->Solid Crystals Form Liquor Mother Liquor (Enriched 4-aryl) Cryst_Check->Liquor Supernatant Prep_HPLC Prep-HPLC (C18, High pH) Solid->Prep_HPLC If 4-aryl crystallizes (Rare) Liquor->Prep_HPLC Final Polish

Caption: Decision logic for separating 4-arylpyridazine regioisomers based on chromatographic resolution and solubility differences.

Module 3: Palladium Removal (The Suzuki Cleanup)

User Question:

"My 4-arylpyridazine was made via Suzuki coupling. The product is dark brown, and ICP-MS shows 500 ppm Pd. Standard washes aren't working."

Expert Analysis:

Pyridazines are "privileged ligands." The


 nitrogens coordinate Pd(II) species tightly, often resisting aqueous extraction. Recrystallization alone often traps the metal inside the crystal lattice.
Protocol: The Scavenger Soak

You must use a solid-supported scavenger with a higher affinity for Pd than the pyridazine ring.

  • Dissolution: Dissolve crude material in THF or MeOH (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or SiliaMetS® DMT (Dimercaptotriazine) at 4 equivalents relative to the residual Pd content (or 10-20% w/w relative to substrate if Pd content is unknown).

  • Incubation: Stir at 50°C for 4 hours. Room temperature is often insufficient for breaking the Pyridazine-Pd bond.

  • Filtration: Filter through a 0.45 µm pad (Celite is acceptable, but a dedicated frit is better to catch fine scavenger particles).

  • Result: The filtrate should be significantly lighter in color.

Module 4: Crystallization & "Oiling Out"

User Question:

"I'm trying to recrystallize my final compound. It forms an oil at the bottom of the flask instead of crystals. What is happening?"

Expert Analysis:

"Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent mixture, or when the "metastable zone width" is too narrow. 4-arylpyridazines, being moderately polar, often hold onto solvent molecules, depressing the melting point.

Protocol: The Two-Solvent Displacement
  • Dissolve: Dissolve the oil in the minimum amount of a "Good Solvent" (e.g., Acetone or DCM) at Room Temperature (not boiling).

  • Precipitate: Slowly add the "Anti-Solvent" (e.g., Hexane or Pentane) dropwise until persistent cloudiness appears.

  • Seed: Add a single crystal of the product (if available) or scratch the glass surface.

  • Vapor Diffusion (Alternative): Place the solution in a small open vial. Place that vial inside a larger closed jar containing the anti-solvent. Allow to sit undisturbed for 24-48 hours.

Recommended Solvent Systems for 4-Arylpyridazines:

  • Acetone / Hexane (General purpose)

  • Ethyl Acetate / Heptane (For more lipophilic derivatives)

  • Ethanol / Water (For highly polar derivatives, but risk of hydrate formation)

References

  • Synthesis and Properties of Pyridazines

    • Source: The Pyridazine Heterocycle in Molecular Recognition and Drug Discovery.[2] Journal of Medicinal Chemistry.

    • Relevance: Defines the physicochemical properties (basicity, dipole)
    • URL:[Link]

  • Palladium Removal Strategies

    • Source: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
    • Relevance: Validates the use of thiol-based scavengers for nitrogen-heterocycle/Pd complexes.
    • URL:[Link]

  • Flash Chromatography of Basic Heterocycles

    • Source: Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution (Flash Chromatography). The Journal of Organic Chemistry. (Original Still method, adapted with TEA modifiers).
    • Relevance: Foundational technique for basified silica gel chrom
    • URL:[Link]

  • Inverse Electron Demand Diels-Alder (IEDDA)

    • Source: Inverse Electron Demand Diels-Alder Reactions of 1,2,4,5-Tetrazines. Chemical Reviews.
    • Relevance: Explains the mechanism leading to 3-aryl vs 4-aryl mixtures, necessitating the separ
    • URL:[Link]

Sources

Troubleshooting

Regioselectivity issues in functionalizing 4-substituted pyridazines

Topic: Regioselectivity in 4-Substituted Pyridazines Ticket Status: OPEN Support Level: Tier 3 (Senior Application Scientist) Welcome to the Bench You are likely here because the 1,2-diazine core is behaving unpredictabl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselectivity in 4-Substituted Pyridazines Ticket Status: OPEN Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Bench

You are likely here because the 1,2-diazine core is behaving unpredictably. Unlike pyridines, where nitrogen placement creates a clear dipole, pyridazines (1,2-diazines) possess a unique "pseudo-symmetry" that is easily disrupted by substituents at C4.

When you place a substituent at C4 , you break the symmetry of the ring, creating three distinct electronic and steric environments:

  • C3: The "Ortho-Ortho" pinch (Ortho to N2, Ortho to R4). Highly acidic but sterically blocked.

  • C5: The "Meta-Ortho" pocket (Meta to N2, Ortho to R4). Sterically accessible but electronically distinct.[1]

  • C6: The "Para" position (Para to R4, Ortho to N1).

This guide troubleshoots the three most common failure modes: Metalation runaway (Ring opening),


 regio-scrambling, and Radical alkylation (Minisci) selectivity. 

Module 1: Metalation & C-H Activation

The Issue: "I used n-BuLi, and my ring decomposed," or "I cannot get selectivity between C3 and C5."

Root Cause Analysis

Standard alkyllithiums (n-BuLi, t-BuLi) are effectively nucleophiles first and bases second when dealing with electron-deficient diazines. They attack the C=N bond (usually at C3/C6), leading to Chichibabin-type addition products or ring opening rather than the desired C-H deprotonation.

Furthermore, C3 is the thermodynamic sink (most acidic proton due to inductive effect of N2 and R4), but it is the kinetic bottleneck due to steric clash.

The Protocol: Turbo-Magnesiation (Knochel-Hauser Base)

To solve this, you must switch from "Hard" Lithium bases to "Soft," bulky Magnesium or Zinc amide bases. This shuts down nucleophilic attack and relies on kinetic basicity.

Step-by-Step Workflow

Reagent: TMPMgCl·LiCl (Knochel-Hauser Base) Substrate: 4-substituted pyridazine (e.g., 4-methoxypyridazine or 4-chloropyridazine)

  • Drying: Flame-dry a Schlenk flask under Argon. Moisture is the enemy of stoichiometry.

  • Solvation: Dissolve substrate in anhydrous THF (0.5 M).

  • Temperature Control: Cool to -78 °C .

    • Why? Even with TMP bases, higher temperatures (-20°C) can lead to "halogen dance" or benzyne formation if a halogen is present.

  • Addition: Add TMPMgCl·LiCl (1.1 equiv) dropwise.

    • Observation: Do not rush. A localized excess of base can trigger dimerization.

  • Transmetalation (Optional but Recommended): If the electrophile is sensitive or you need a Negishi coupling, add ZnCl2 (1.2 equiv) to form the organozinc species.

  • Quench: Add the electrophile (Aldehyde, Iodine, Allyl bromide).

Regioselectivity Rule of Thumb
Substituent at C4Directing EffectMajor Product LocationMechanism
Donating (OMe, SMe) Ortho-DirectingC3 (if temp < -78°C)Coordination to N2 + OMe directs to C3.
Halogen (Cl, Br) AcidifyingC5 Steric bulk at C4 blocks C3; C5 is activated by induction.
Bulky (t-Butyl) Steric BlockingC5 or C6 C3 is completely inaccessible.
Visual Workflow: The Metalation Decision Tree

MetalationStrategy Start Input: 4-Substituted Pyridazine BaseChoice Base Selection Start->BaseChoice BuLi n-BuLi / LDA BaseChoice->BuLi High Risk TMP TMPMgCl·LiCl BaseChoice->TMP Recommended ResultBad Ring Opening / Addition (FAILURE) BuLi->ResultBad Selectivity Check Substituent (R) TMP->Selectivity R_Donor R = OMe, SMe (Coordination) Selectivity->R_Donor R_Halogen R = Cl, Br, I (Induction) Selectivity->R_Halogen ProdC3 C3 Magnesiation (Thermodynamic) R_Donor->ProdC3 Directing Effect ProdC5 C5 Magnesiation (Kinetic/Steric) R_Halogen->ProdC5 Steric Avoidance

Caption: Decision logic for selecting base and predicting regioselectivity in 4-substituted pyridazines.

Module 2: Nucleophilic Aromatic Substitution ( )

The Issue: "I have 3,4,6-trichloropyridazine. I want to swap just ONE chlorine. Which one leaves?"

The "Steric Steering" Principle

In a polyhalogenated pyridazine, the positions alpha to nitrogen (C3 and C6) are the most activated for


 due to the inductive withdrawal of the adjacent nitrogen. C4 is significantly less reactive.

However, distinguishing between C3 and C6 depends entirely on the C4 substituent .

  • Scenario: 3,4,6-Trichloropyridazine.

  • Analysis:

    • C3: Adjacent to N2, but ortho to the Cl at C4. (Sterically crowded).

    • C6: Adjacent to N1, meta to the Cl at C4. (Sterically open).

  • Result: The nucleophile will attack C6 .

Troubleshooting Table: Selectivity
Substrate StructureNucleophile (1.0 equiv)Major ProductReason
3,4,6-Trichloro Amine / Alkoxide6-Substituted C3 is blocked by C4-Cl. C6 is accessible.
3,6-Dichloro-4-methyl Amine6-Substituted C4-Methyl blocks C3 even more effectively.
3,6-Difluoro-4-chloro Amine3- or 6-Substituted F is a better leaving group than Cl. Attack occurs at F sites. Regio is driven by sterics (likely C6).

Pro-Tip: If you absolutely need to functionalize C3, you must first functionalize C6, then exploit the resulting electronic difference (e.g., if C6 becomes an electron-donating amine, C3 remains the only electron-deficient spot left).

Module 3: Minisci Reaction (Radical Functionalization)

The Issue: "Radical alkylation is giving me a mixture of isomers or over-alkylation."

The Mechanism

The Minisci reaction involves the generation of a nucleophilic alkyl radical (from a carboxylic acid + Silver/Persulfate) which attacks the protonated (most electron-deficient) heterocycle.

For 4-substituted pyridazines:

  • Protonation: Occurs at N1 or N2.

  • Radical Attack: Favors the position with the lowest electron density (highest LUMO coefficient).

  • The Trap: If C4 is occupied by an electron-withdrawing group (EWG), C5 becomes highly activated. If C4 has an electron-donating group (EDG), the radical might target C3/C6.

Optimization Protocol

To fix regioselectivity issues in Minisci reactions, you must control the pH and the Solvent System .

  • Biphasic Solvent: Use DCE/Water (1:1) .[2]

    • Why? The alkyl radical is generated in the aqueous phase (Ag+/Persulfate) and transfers to the organic phase to react. This limits the concentration of radicals and prevents over-alkylation (polysubstitution).

  • Acid Source: Use TFA (Trifluoroacetic acid).

    • Why? Ensures full protonation of the pyridazine ring, lowering the LUMO energy and accelerating the reaction at the most deficient carbon (usually C5 in 4-substituted systems).

  • Temperature: Keep it at 50-60°C . Higher temps promote degradation of the sensitive diazine ring.

Visual Workflow: Minisci Pathway

MinisciPath Reagents R-COOH + Ag(I) + S2O8 RadicalGen Alkyl Radical (R•) Reagents->RadicalGen Decarboxylation Attack Radical Attack RadicalGen->Attack Substrate 4-Substituted Pyridazine (Protonated) Substrate->Attack PathA C5 Attack (Major if R=EWG) Attack->PathA Steric/Electronic Match PathB C3/C6 Attack (Minor/Mixture) Attack->PathB Side Product

Caption: Pathway for radical alkylation. C5 is generally favored for 4-EWG pyridazines due to electronic activation.

References & Grounding

  • Knochel, P. et al. Regioselective Magnesiation of Pyridazines using TMP-Bases. ResearchGate/Chem. Commun. (Describes the use of TMPMgCl·LiCl for sensitive diazines).

  • Baran, P. S. et al. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines.[3] J. Am. Chem. Soc. 2021.[3] (Foundational work on Minisci selectivity rules applicable to diazines).

  • WuXi AppTec. Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines/Pyridazines. (Industrial application guide for SNAr selectivity).

  • Joule, J. A., & Mills, K. Heterocyclic Chemistry. (Standard text for electronic properties of 1,2-diazines).

Sources

Optimization

Technical Support Center: Minimizing Homocoupling Side Reactions with 4-(4-Bromophenyl)pyridazine

Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 4-(4-bromophenyl)pyridazine in cros...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 4-(4-bromophenyl)pyridazine in cross-coupling reactions. Our goal is to provide you with in-depth, field-tested insights and actionable troubleshooting strategies to minimize the formation of homocoupling byproducts, thereby maximizing the yield and purity of your desired compounds.

This document moves beyond standard protocols to explain the underlying chemical principles governing both the desired cross-coupling and the undesired homocoupling pathways. By understanding the "why" behind these reactions, you can make more informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of cross-coupling reactions?

A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling chemistry. Instead of the intended reaction between two different coupling partners (e.g., 4-(4-bromophenyl)pyridazine and a boronic acid in a Suzuki reaction), two identical molecules react with each other.[1] This results in the formation of symmetrical byproducts. For instance, with 4-(4-bromophenyl)pyridazine, you might observe the formation of a bipyridazinylphenyl dimer. This side reaction consumes your starting material and complicates the purification of your desired product.

Q2: What are the primary drivers of homocoupling with aryl bromides like 4-(4-bromophenyl)pyridazine?

A2: Several factors can promote homocoupling. A key contributor is the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate the homocoupling of organoboron compounds in Suzuki reactions.[2][3] Other factors include the choice of catalyst, ligands, base, and reaction temperature. For example, in Sonogashira couplings, the presence of copper (I) cocatalysts can promote the homocoupling of terminal alkynes, a reaction known as Glaser coupling.[4]

Q3: How does the choice of palladium catalyst and ligands affect homocoupling?

A3: The selection of the palladium source and its associated ligands is critical. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or dppf, can promote the desired reductive elimination step that forms the cross-coupled product and inhibit pathways leading to homocoupling.[1] The ligand's structure influences the stability of the catalytic intermediates and the rates of the individual steps in the catalytic cycle.[1][5][6] Using an appropriate ligand can accelerate the desired transmetalation and reductive elimination steps, outcompeting the homocoupling side reaction.

Q4: Can the base and solvent system influence the extent of homocoupling?

A4: Absolutely. The base plays a crucial role in activating the coupling partners, particularly in Suzuki reactions where it activates the boronic acid.[7] However, an inappropriate choice or concentration of base can sometimes favor side reactions.[8] The solvent system affects the solubility of the reactants and catalyst, which in turn can influence reaction rates and the prevalence of side reactions.[9] For instance, in Buchwald-Hartwig aminations, ethereal solvents like dioxane and THF are commonly used, while chlorinated solvents should generally be avoided as they can inhibit the reaction.[9]

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific issues you might encounter during your experiments with 4-(4-bromophenyl)pyridazine and provides a systematic approach to resolving them.

Scenario 1: Significant formation of a biphenyl-type byproduct in a Suzuki-Miyaura coupling reaction.

Problem: You are attempting to couple 4-(4-bromophenyl)pyridazine with an arylboronic acid, but you observe a significant amount of the homocoupled product of the boronic acid.

Root Cause Analysis & Corrective Actions:

  • Oxygen Contamination: The presence of molecular oxygen is a well-documented cause of boronic acid homocoupling.[2][3][10] It is believed that oxygen can either reoxidize Pd(0) to Pd(II) or participate in an alternative catalytic cycle that favors homocoupling.

    • Solution: Rigorously degas your reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles. A subsurface sparge with nitrogen before adding the catalyst can be particularly effective.[11]

  • Suboptimal Catalyst/Ligand System: Your current catalyst system may not be efficiently promoting the cross-coupling pathway.

    • Solution: Experiment with different phosphine ligands. Bulky, electron-rich ligands often accelerate the desired reductive elimination. Consider ligands like SPhos, XPhos, or RuPhos.[1]

  • Inappropriate Base: The choice and strength of the base can influence the reaction outcome.

    • Solution: Screen different bases. While strong bases like NaOH or Ba(OH)₂ can accelerate the coupling, they might also promote side reactions in some cases.[12] Weaker bases like K₂CO₃ or K₃PO₄ are often effective.[13]

Workflow for Troubleshooting Suzuki Homocoupling

G A High Homocoupling Observed B Step 1: Improve Degassing (Subsurface Sparge/Freeze-Pump-Thaw) A->B Primary Cause: Oxygen C Step 2: Screen Ligands (e.g., SPhos, XPhos) B->C If problem persists D Step 3: Optimize Base (e.g., K3PO4, Cs2CO3) C->D If still suboptimal E Problem Resolved D->E Success

Caption: A stepwise troubleshooting workflow for Suzuki homocoupling.

Scenario 2: Formation of a diacetylene byproduct (Glaser coupling) in a Sonogashira coupling.

Problem: You are reacting 4-(4-bromophenyl)pyridazine with a terminal alkyne and observe the formation of a symmetrical 1,3-diyne.

Root Cause Analysis & Corrective Actions:

  • Copper-Catalyzed Homocoupling: The copper(I) cocatalyst, typically CuI, used in the Sonogashira reaction can catalyze the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.[4] This is known as the Glaser-Hay coupling.[14][15]

    • Solution 1 (Copper-Free Conditions): Perform the reaction in the absence of a copper cocatalyst. While this may require higher temperatures or different ligands, it completely eliminates the primary pathway for Glaser coupling.[4]

    • Solution 2 (Minimize Oxygen): As with Suzuki coupling, rigorous degassing of the reaction mixture is crucial to suppress this oxidative side reaction.[4]

    • Solution 3 (Slow Addition): Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[4]

  • Ligand Choice: The ligand on the palladium center can influence the relative rates of the desired cross-coupling and undesired side reactions.

    • Solution: Consider using a ligand like dppf, which has been shown to be effective in Sonogashira couplings.[16]

Comparative Table: Sonogashira Reaction Conditions
ConditionStandard SonogashiraCopper-Free Sonogashira
Catalyst System Pd catalyst (e.g., Pd(PPh₃)₄), CuI cocatalystPd catalyst (e.g., Pd(dppf)Cl₂)
Homocoupling Risk High (Glaser coupling)Low to negligible
Typical Temperature Room temperature to moderate heatingOften requires higher temperatures
Key Advantage Often faster at lower temperaturesAvoids Glaser homocoupling and copper contamination
Scenario 3: Formation of a symmetrical biaryl from 4-(4-bromophenyl)pyridazine itself (Ullmann-type homocoupling).

Problem: During a cross-coupling reaction, you observe the formation of 4,4'-bis(pyridazin-4-yl)biphenyl.

Root Cause Analysis & Corrective Actions:

  • High Temperature: Some cross-coupling reactions, if run at excessively high temperatures, can promote the homocoupling of the aryl halide. This is particularly relevant in reactions that might have pathways similar to the classic Ullmann condensation, which traditionally uses copper at high temperatures.[17][18]

    • Solution: Optimize the reaction temperature. Screen a range of lower temperatures to find a balance between an acceptable reaction rate and minimal byproduct formation.

  • Catalyst System Promoting Aryl Halide Homocoupling: While less common with modern palladium catalysts, some conditions can favor this pathway.

    • Solution: Re-evaluate your catalyst and ligand system. A well-chosen, bulky, electron-rich ligand should favor the cross-coupling pathway over the homocoupling of the aryl bromide.[1]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol incorporates best practices for minimizing the homocoupling of the boronic acid partner.

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 4-(4-bromophenyl)pyridazine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Solvent Degassing: Add the chosen solvent (e.g., 1,4-dioxane/water mixture). Vigorously bubble argon through the solution for 30 minutes to ensure thorough degassing.

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Add this mixture to the reaction flask under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to eliminate the risk of Glaser-Hay homocoupling.

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 4-(4-bromophenyl)pyridazine (1.0 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a suitable base (e.g., diisopropylamine or triethylamine).

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., toluene or THF). Then, add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction: Heat the mixture to a temperature sufficient to drive the reaction to completion (often 60-100 °C, depending on the reactivity of the aryl bromide). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, filter off any solids, and concentrate the filtrate. The crude product can then be purified by standard methods such as column chromatography.

Catalytic Cycle of Cross-Coupling vs. Homocoupling Pathway

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Homocoupling Side Reaction (Suzuki) A Pd(0)L2 B Oxidative Addition (Ar-X) C Ar-Pd(II)-X B->C D Transmetalation (R-M) C->D H Pd(II) C->H Decomposition or O2 E Ar-Pd(II)-R D->E F Reductive Elimination E->F F->A G Ar-R F->G Product I 2 R-B(OH)2 H->I O2 J R-R I->J Reductive Elimination

Caption: A simplified diagram showing the desired cross-coupling cycle and a competing homocoupling pathway.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (n.d.). MDPI. Retrieved from [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. Retrieved from [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

  • Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. (2021). YouTube. Retrieved from [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. Retrieved from [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Recent advances and applications of Glaser coupling employing greener protocols. (2014). RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. (n.d.). ACS Publications. Retrieved from [Link]

  • The Mechanism of the Modified Ullmann Reaction. (2010). ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling Hay Coupling. Retrieved from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. (2014). PMC - NIH. Retrieved from [Link]

  • Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: A Case for Halogen Substituted Terminal Alkyne. (2021). ResearchGate. Retrieved from [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. (2022). ACS Publications. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

  • Theoretical Studies of the Mechanism of Ullmann Coupling of Naphthyl Halogen Derivatives to Binaphtyl on Coinage Metals. (n.d.). ACS Publications. Retrieved from [Link]

  • Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. (2019). PMC - NIH. Retrieved from [Link]

  • The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]

  • Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. (2025). YouTube. Retrieved from [Link]

  • Development of optimized conditions for Glaser-Hay bioconjugations. (n.d.). PMC - NIH. Retrieved from [Link]

  • Reddit. (2024). BH amination side products and purification. Retrieved from [Link]

  • On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. (n.d.). MDPI. Retrieved from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). ResearchGate. Retrieved from [Link]

  • CHM 351 Glaser Coupling-Acidic Terminal Alkynes. (2014). YouTube. Retrieved from [Link]

  • The Stille Reaction. (n.d.). Myers Group, Harvard University. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Molecular Oxygen in Suzuki Homocoupling. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Moisture Sensitivity in Pyridazine Synthesis

The following technical guide is structured as a Tier-3 Support Resource for medicinal chemists and process engineers. It prioritizes the "Water Paradox" in pyridazine chemistry: distinguishing when water is a reaction b...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for medicinal chemists and process engineers. It prioritizes the "Water Paradox" in pyridazine chemistry: distinguishing when water is a reaction byproduct to be removed versus a contaminant to be strictly excluded.

The Pyridazine Water Paradox

In pyridazine synthesis, moisture plays three distinct roles depending on the methodology. Identifying which "Water Mode" your reaction operates in is the first step in troubleshooting.

MethodologyWater RoleCritical Action
Cyclocondensation (Paal-Knorr)Byproduct REMOVE: Must be actively scavenged to drive equilibrium (Le Chatelier’s principle).
Metallation (DoM/Grignard)Poison EXCLUDE: Strict anhydrous techniques required (<50 ppm H₂O).
IEDDA (Tetrazine Ligation)Solvent/Neutral TOLERATE: Often water-compatible, but intermediates may require oxidative assistance.

Module A: Cyclocondensation (Water Removal)

Context: The classic condensation of 1,4-dicarbonyls with hydrazine. Core Issue: Reaction stalls at the monohydrazone intermediate or fails to aromatize due to water accumulation.

Troubleshooting Guide: Stalled Condensations

Q: My LCMS shows the monohydrazone intermediate but no product. Adding heat didn't help. A: You are likely fighting an equilibrium limit. The formation of the pyridazine ring releases two equivalents of water. If the solvent is "wet" or water is not removed, the reaction stalls.

  • Protocol Adjustment: Switch from simple reflux to azeotropic distillation .

    • Solvent: Toluene or Benzene (if permitted).

    • Hardware: Dean-Stark trap.

    • Alternative: If the substrate is acid-sensitive, use a Soxhlet extractor filled with activated 4Å molecular sieves refluxing the solvent through the reaction mixture.

Q: I am using Hydrazine Hydrate (64% or 80%). Can I still get anhydrous conditions? A: Yes, but you must account for the initial water load.

  • Step 1: Run the initial condensation in ethanol/acetic acid to form the ring.

  • Step 2: If aromatization is slow, evaporate the solvent and switch to glacial acetic acid or toluene/p-TsOH for the dehydration step.

  • Warning: Do NOT attempt to distill hydrazine hydrate to dryness to get anhydrous hydrazine. This is an explosion hazard. Purchase Anhydrous Hydrazine (e.g., in THF) if strictly required.

Workflow Visualization: Equilibrium Management

CondensationFlow Start 1,4-Dicarbonyl + Hydrazine Inter Mono-hydrazone Intermediate Start->Inter Fast Water H2O Byproduct Inter->Water Release Prod Pyridazine Core Inter->Prod Slow (Rate Limiting) Trap Dean-Stark / Sieves Water->Trap Physical Removal Prod->Inter Hydrolysis (If Wet) Trap->Prod Drives Equilibrium

Caption: Kinetic vs. Thermodynamic control in cyclocondensation. Note the red feedback loop where water accumulation reverses product formation.

Module B: Functionalization (Strict Exclusion)

Context: Directed Ortho-Metallation (DoM) or Halogen-Metal Exchange (Knochel Protocols). Core Issue: Pyridazines are electron-deficient, making the ring susceptible to nucleophilic attack (by the base) and the metallated intermediate highly unstable (protonolysis by moisture).

Troubleshooting Guide: Failed Metallation

Q: I treated my chloropyridazine with n-BuLi, but I recovered starting material. Is my base bad? A: It is likely not the base quality, but the choice of base or temperature.

  • The Chemistry: n-BuLi is too nucleophilic; it attacks the ring (Chichibabin-like addition) rather than deprotonating it.

  • The Fix: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or TMPMgCl·LiCl (Knochel-Hauser Base). These are bulky and non-nucleophilic.

  • Moisture Check: If you recovered starting material quantitatively, your system was wet. The lithiated species formed and was immediately protonated by moisture in the THF or N2 line.

Q: My electrophile trapping failed (low yield). A: Pyridazinyl-lithiums are thermally unstable above -50°C (they dimerize or ring-open).

  • Protocol:

    • Flame-dry glassware under high-vacuum (not just N2 purge).

    • Cool THF to -78°C.

    • Add LiTMP.

    • Add substrate.[1][2]

    • Critical: Cannulate the electrophile into the reaction or add it immediately. Do not stir the anion for >15 mins before quenching.

Protocol: Anhydrous Knochel-Hauser Functionalization

Standard Operating Procedure (SOP-PYR-04)

ParameterSpecification
Reagent TMPMgCl·LiCl (1.0 M in THF/Toluene)
Atmosphere Argon (preferred over N2 due to density)
Solvent Anhydrous THF (distilled over Na/Benzophenone or column dried)
Temperature -20°C to 0°C (Mg reagents are more stable than Li reagents)

Step-by-Step:

  • Drying: Charge Schlenk flask with magnetic bar and flame dry under vacuum. Backfill with Argon (3x).

  • Substrate: Add pyridazine substrate (1.0 equiv) and dry THF (0.5 M concentration).

  • Activation: Add TMPMgCl·LiCl (1.1 equiv) dropwise at 0°C.

  • Aging: Stir for 30 mins. (Unlike Li-species, Mg-species are stable at 0°C).

  • Quench: Add electrophile (e.g., aldehyde, iodine) and warm to RT.

Logic Diagram: Metallation Failure Analysis

MetallationDebug Start Metallation Failed (Low Yield/SM Recovery) Check1 Did you use n-BuLi? Start->Check1 Check2 Did you recover 100% SM? Check1->Check2 No (Used LiTMP) Sol1 Use LiTMP or TMPMgCl·LiCl (Prevent Nucleophilic Attack) Check1->Sol1 Yes Check3 Did you see 'tar' or complex mix? Check2->Check3 No Sol2 System Wet. Titrate Base & Flame Dry. Check2->Sol2 Yes Sol3 Anion Decomposition. Lower Temp (-78°C) or Shorten Lithiation Time. Check3->Sol3 Yes

Caption: Decision tree for diagnosing failures in pyridazine C-H activation.

Module C: Inverse Electron Demand Diels-Alder (IEDDA)

Context: Reaction of 1,2,4,5-tetrazines with dienophiles (alkynes/alkenes) to form pyridazines.[3][4] Core Issue: While often cited as "water tolerant," the oxidation step from dihydropyridazine to pyridazine can be sensitive to pH and solvent conditions.

Q: My IEDDA reaction worked (color change from pink to yellow), but the product degrades on the column. A: You likely have the 1,4-dihydropyridazine intermediate.

  • Mechanism: Tetrazine + Alkene → Dihydropyridazine (Yellow). This needs oxidation to become the aromatic Pyridazine (Colorless/White).

  • Fix: Treat the crude reaction mixture with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Chloranil in DCM before purification. This forces the aromatization.

Reference Data & Safety

Table 1: Drying Agents Compatibility for Pyridazine Precursors
Reagent/SolventRecommended Drying AgentContraindicatedReason
Hydrazine Hydrate KOH pelletsCaCl₂, MgSO₄Forms complexes; exothermic.
THF (for Metallation) Na/Benzophenone or Activated AluminaMolecular Sieves (alone)Sieves don't remove O₂; insufficient for lithiation.
Pyridazine Core MgSO₄ or Na₂SO₄Strong AcidsPyridazine is basic; salts formation.
References
  • Knochel, P., et al. (2018).[1] Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases. SynOpen.[1][2]

    • Relevance: Definitive guide on using TMP bases for sensitive heterocycles.
  • Baran Lab. (2020). Directed Metalation: A Survival Guide.[5]

    • Relevance: Practical troubleshooting for DoM reactions and DMG selection.
  • Boger, D. L. (1987). Inverse Electron Demand Diels-Alder Reactions.[3][4][6] Chemical Reviews.[7] (Referenced via general IEDDA context in recent literature).

  • Arxada (Arch Chemicals). Anhydrous Hydrazine Safety Data Sheet.

    • Relevance: Critical safety parameters for handling anhydrous hydrazine.

Disclaimer: This guide involves high-hazard chemistry (pyrophoric bases, toxic hydrazines).[8] All protocols must be validated by your site's EHS officer before execution.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Chemical Shifts of 4-(4-Bromophenyl)pyridazine Protons

For researchers and professionals in drug discovery and development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable to...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug discovery and development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable tool for elucidating the structure of organic molecules. This guide provides a detailed comparative analysis of the ¹H NMR chemical shifts for the protons of 4-(4-Bromophenyl)pyridazine. In the absence of a publicly available experimental spectrum for 4-(4-Bromophenyl)pyridazine, this guide will leverage experimental data from the parent heterocycle, pyridazine, and the closely related 4-phenylpyridazine to predict and interpret the chemical shifts of the target molecule. This approach, grounded in the fundamental principles of NMR spectroscopy, offers valuable insights into the electronic effects of substituents on the pyridazine ring system.

The Fundamentals of Proton Chemical Shifts in Aromatic Systems

The chemical shift (δ) in ¹H NMR spectroscopy provides information about the electronic environment of a proton. Protons in electron-rich environments are shielded and resonate at lower chemical shifts (upfield), while those in electron-poor environments are deshielded and resonate at higher chemical shifts (downfield). In aromatic systems like pyridazine and its derivatives, the chemical shifts of the ring protons are influenced by several factors:

  • Anisotropic Effects: The ring current generated by the π-electrons in the aromatic ring creates a magnetic field that deshields the external protons, causing them to resonate at higher chemical shifts (typically 7-9 ppm).

  • Inductive Effects: Electronegative atoms, such as the nitrogen atoms in the pyridazine ring, withdraw electron density through σ-bonds, deshielding nearby protons.

  • Resonance Effects: Substituents on the aromatic ring can donate or withdraw electron density through the π-system, leading to shielding or deshielding of protons, particularly at the ortho and para positions.

Comparative Analysis of ¹H NMR Data

To understand the ¹H NMR spectrum of 4-(4-Bromophenyl)pyridazine, we will first examine the experimental data for pyridazine and 4-phenylpyridazine.

Compound NameProtonChemical Shift (δ, ppm)Multiplicity
PyridazineH-3,6~9.21Multiplet
H-4,5~7.51Multiplet
4-PhenylpyridazineH-3~9.4Doublet
H-5~7.8Doublet
H-6~9.2Doublet
Phenyl~7.5-7.6Multiplet
4-(4-Bromophenyl)pyridazine (Predicted) H-3 ~9.4-9.5 Doublet
H-5 ~7.8-7.9 Doublet
H-6 ~9.2-9.3 Doublet
H-2',6' ~7.6-7.7 Doublet
H-3',5' ~7.5-7.6 Doublet
Analysis of Substituent Effects

From Pyridazine to 4-Phenylpyridazine:

The introduction of a phenyl group at the 4-position of the pyridazine ring induces significant changes in the chemical shifts of the pyridazine protons. The protons on the pyridazine ring in 4-phenylpyridazine are all shifted downfield compared to unsubstituted pyridazine. This is due to the electron-withdrawing nature of the phenyl group, which deshields the adjacent protons.

Predicting the Spectrum of 4-(4-Bromophenyl)pyridazine:

Now, let's consider the effect of adding a bromine atom to the para position of the phenyl ring. Bromine is an electronegative atom and will exert an electron-withdrawing inductive effect. However, it also has lone pairs of electrons that can be donated into the aromatic ring through resonance, which is a shielding effect. In the case of halogens, the inductive effect generally outweighs the resonance effect.

  • Pyridazine Ring Protons (H-3, H-5, H-6): The electron-withdrawing nature of the 4-bromophenyl group is expected to be slightly stronger than that of an unsubstituted phenyl group. Therefore, we can predict that the protons on the pyridazine ring of 4-(4-Bromophenyl)pyridazine will be slightly more deshielded (shifted further downfield) compared to those in 4-phenylpyridazine.

  • Bromophenyl Ring Protons (H-2',6' and H-3',5'): The protons on the bromophenyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine atom (H-3',5') will be shifted slightly upfield compared to the protons meta to the bromine (H-2',6') due to the interplay of inductive and resonance effects of both the bromine and the pyridazinyl substituents.

Experimental Protocol for ¹H NMR Data Acquisition

The following is a standard operating procedure for acquiring a high-resolution ¹H NMR spectrum of a compound like 4-(4-Bromophenyl)pyridazine.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or if the solvent peak is not a suitable reference.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.

  • Set the appropriate acquisition parameters, including:

    • Pulse Angle: Typically a 30° or 45° pulse is used for routine spectra.

    • Acquisition Time: Usually 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: Depending on the sample concentration, 8 to 64 scans are typically sufficient.

  • Acquire the Free Induction Decay (FID) data.

3. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the reference peak (e.g., TMS at 0.00 ppm or the residual solvent peak) to its known value.

  • Integrate the peaks to determine the relative number of protons corresponding to each signal.

  • Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.

Visualizing Proton Environments

The following diagram illustrates the distinct proton environments in 4-(4-Bromophenyl)pyridazine.

Caption: Molecular structure of 4-(4-Bromophenyl)pyridazine with proton numbering.

Conclusion

References

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

Comparative

A Comparative Crystallographic Guide to 4-Arylpyridazine Derivatives: Unveiling Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals The 4-arylpyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, includ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-arylpyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, cardiovascular, and anti-inflammatory properties.[1][2] The therapeutic potential of these compounds is intimately linked to their three-dimensional structure, which dictates their interaction with biological targets. Understanding the nuances of their crystal structures is therefore paramount for rational drug design and the development of new, more effective therapeutic agents.

This guide provides a comparative analysis of the crystal structures of 4-arylpyridazine derivatives, offering insights into the influence of aryl substitution on molecular conformation, intermolecular interactions, and, consequently, biological activity. We will delve into the experimental workflow of single-crystal X-ray diffraction, present a comparative analysis of key structural parameters, and explore the critical link between structure and function.

The Foundation of Understanding: Experimental Determination of Crystal Structure

The primary technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SC-XRD).[3] This powerful analytical method provides precise information on bond lengths, bond angles, and the overall molecular conformation, which are the building blocks for understanding structure-activity relationships. The general workflow for SC-XRD is a meticulous process that demands precision at every stage.

Experimental Protocol: From Powder to Structure

1. Crystal Growth: The journey begins with the synthesis of the 4-arylpyridazine derivative, followed by the crucial step of growing single crystals of sufficient quality for diffraction analysis. A common method for small organic molecules is slow evaporation from a suitable solvent or a mixture of solvents.

  • Step 1: Synthesis and Purification. The desired 4-arylpyridazine derivative is synthesized and purified to homogeneity. For example, a 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivative can be prepared by reacting the appropriate γ-ketoacid with hydrazine hydrate.[1]

  • Step 2: Solvent Selection. A solvent or solvent system in which the compound is sparingly soluble is chosen.

  • Step 3: Slow Evaporation. The purified compound is dissolved in the selected solvent, and the solution is allowed to evaporate slowly and undisturbed over several days to weeks. This gradual process encourages the formation of well-ordered single crystals.

2. Data Collection: A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected by a detector.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. This is followed by a refinement process to optimize the atomic coordinates and other structural parameters to achieve the best possible fit with the experimental data.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xrd X-ray Diffraction Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Solvent Solvent Selection Purification->Solvent Evaporation Slow Evaporation Solvent->Evaporation Data_Collection Data Collection Evaporation->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement

Figure 1: General workflow for single-crystal X-ray diffraction analysis.

Comparative Crystal Structure Analysis of 4-Arylpyridazine Derivatives

The substitution pattern on the 4-aryl ring significantly influences the crystal packing and intermolecular interactions of pyridazine derivatives. Here, we compare the crystallographic data of two representative examples to illustrate these effects.

Table 1: Comparative Crystallographic Data of 4-Arylpyridazine Derivatives

ParameterDerivative 1: 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide[4]Derivative 2: 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one[5]
Crystal System MonoclinicTriclinic
Space Group P2₁P-1
a (Å) 10.1898(6)5.8479(5)
b (Å) 6.7445(4)8.5738(7)
c (Å) 14.2538(11)15.2439(12)
β (°) / γ (°) β = 110.901(2)γ = 78.164(7)
**Volume (ų) **915.13(10)735.27(11)
Dihedral Angle (Pyridazine-Aryl) -11.47(2)° (benzene ring) 89.624(1)° (toluene ring)
Key Intermolecular Interactions N-H···O hydrogen bonds, π-stacking, C-H···O and C-H···π interactions[4]N-H···O hydrogen bonds forming inversion dimers[5]
Conformational Analysis: The Twist of the Aryl Ring

A critical parameter in the structural analysis of 4-arylpyridazine derivatives is the dihedral angle between the plane of the pyridazine ring and the plane of the 4-aryl substituent. This torsion angle dictates the overall shape of the molecule and its ability to fit into the binding pocket of a biological target.

In the case of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one, the benzene and pyridazine rings are nearly coplanar, with a dihedral angle of 11.47(2)°.[5] In contrast, the toluene ring is almost perpendicular to the pyridazine ring, exhibiting a dihedral angle of 89.624(1)°.[5] This significant twist is likely due to the steric hindrance imposed by the methyl group on the benzyl substituent. The conformation of these molecules is a delicate balance between steric and electronic effects of the substituents on the aryl ring.[6]

Intermolecular Interactions: The Architects of the Crystal Lattice

The way molecules pack in a crystal is governed by a network of non-covalent interactions, such as hydrogen bonds and π-π stacking. These interactions are not only crucial for the stability of the crystal lattice but also play a significant role in molecular recognition at the biological level.

In the crystal structure of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide, the molecules are linked into helical chains by N-H···O hydrogen bonds and π-stacking interactions between the pyridazine and phenyl rings. These chains are further interconnected by C-H···O and C-H···π interactions.[4] Similarly, 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one features pairs of N-H···O hydrogen bonds that link the molecules into inversion dimers.[5] The nature and strength of these intermolecular interactions are highly dependent on the substituents present on the aryl rings.

Structure-Activity Relationships: From Crystal Packing to Biological Potency

The ultimate goal of crystal structure analysis in drug discovery is to establish a clear structure-activity relationship (SAR). By correlating specific structural features with biological activity, we can rationally design more potent and selective drug candidates.

Numerous studies have highlighted the importance of the pyridazin-3(2H)-one core in conferring a wide range of biological activities, including anticancer and cardiovascular effects.[1] For instance, a series of novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones were synthesized and evaluated for their anticancer activity.[7] One derivative, in particular, showed remarkable activity against leukemia and non-small cell lung cancer cell lines, with a GI₅₀ value of less than 0.1 μM.[7]

Conformational analysis of various pyridazinone derivatives has suggested that a near-planar arrangement of the phenyl and pyridazinone cores is often associated with higher biological activity, particularly in cardiovascular applications.[1] This planarity likely facilitates optimal interaction with the target protein.

SAR_pathway cluster_structure Molecular Structure cluster_activity Biological Activity cluster_design Rational Drug Design Substituents Aryl Substituents Conformation Molecular Conformation (e.g., Dihedral Angle) Substituents->Conformation Interactions Intermolecular Interactions (H-bonds, π-stacking) Conformation->Interactions Binding Target Binding Affinity Interactions->Binding Efficacy Biological Efficacy (e.g., IC50, GI50) Binding->Efficacy Optimization Lead Optimization Efficacy->Optimization

Figure 2: The interplay between molecular structure and biological activity in 4-arylpyridazine derivatives.

Conclusion

The crystal structure analysis of 4-arylpyridazine derivatives provides invaluable insights into the subtle interplay of steric and electronic effects that govern their three-dimensional structures. This guide has demonstrated how single-crystal X-ray diffraction can be employed to elucidate these structures and how the resulting data can be used to draw meaningful comparisons between different derivatives. By understanding the relationship between molecular conformation, intermolecular interactions, and biological activity, researchers can more effectively design and synthesize novel 4-arylpyridazine-based compounds with improved therapeutic profiles. The continued application of crystallographic techniques will undoubtedly play a pivotal role in unlocking the full potential of this versatile chemical scaffold.

References

  • Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. National Institutes of Health. Available at: [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. Available at: [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. National Center for Biotechnology Information. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one. National Institutes of Health. Available at: [Link]

  • Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones. PubMed. Available at: [Link]

  • Synthesis and in-vitro cytotoxic evaluation of novel pyridazin-4-one derivatives. PubMed. Available at: [Link]

  • Aryl–Aryl Interactions in (Aryl‐Perhalogenated) 1,2‐Diaryldisilanes. National Institutes of Health. Available at: [Link]

  • Single-crystal X-ray Diffraction. SERC - Carleton College. Available at: [Link]

  • Conformational analysis of 1‐arylpiperazines and 4‐arylpiperidines. Semantic Scholar. Available at: [Link]

  • Syntheses and crystal structure of 4-[(pyridin-3-yl)diazen]-1-yl]morpholine and 1,2,3,4-tetrahydro-1-[(pyridin-3-yl)diazen-1-yl]quinoline. University of Southampton ePrints Soton. Available at: [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide. National Institutes of Health. Available at: [Link]

  • Design, Synthesis and Screening of 4,6-Diaryl Pyridine and Pyrimidine Derivatives as Potential Cytotoxic Molecules. PubMed. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide. National Institutes of Health. Available at: [Link]

  • Molecular structure and selected torsion angles of the compounds 4a,... ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. National Institutes of Health. Available at: [Link]

  • 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed. Available at: [Link]

  • Synthesis of novel 4,6-disubstituted quinazoline derivatives, their anti-inflammatory and anti-cancer activity (cytotoxic) against U937 leukemia cell lines. PubMed. Available at: [Link]

  • Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. MDPI. Available at: [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. National Center for Biotechnology Information. Available at: [Link]

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Validation

A Comparative Guide to the Electron Deficiency of Diazines: Pyridazine, Pyrimidine, and Pyrazine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Diazine Scaffold in Modern Chemistry The diazines, aromatic six-membered heterocycles containing two nitrogen atoms, are of immense intere...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Diazine Scaffold in Modern Chemistry

The diazines, aromatic six-membered heterocycles containing two nitrogen atoms, are of immense interest in drug discovery and development. The incorporation of one or more nitrogen atoms into an aromatic ring profoundly alters its electronic distribution, rendering it more electron-deficient than benzene. This electron deficiency, or π-deficient character, governs the reactivity, physicochemical properties, and ultimately, the biological activity of molecules containing these motifs. The position of the second nitrogen atom in the diazine ring—adjacent in pyridazine, meta in pyrimidine, and para in pyrazine—creates distinct electronic environments, leading to significant differences in their chemical behavior. This guide will dissect these differences through the lens of experimental data and theoretical calculations, providing a robust framework for the rational design of functional molecules.

The Electronic Landscape: A Tale of Two Nitrogens

The introduction of two electronegative nitrogen atoms into the benzene ring has a profound impact on the electron density of the aromatic system. Both nitrogen atoms act as inductive electron-withdrawing groups, and their relative positions dictate the extent and distribution of this effect.

Basicity (pKa): A Measure of Lone Pair Availability

The basicity of the diazines, quantified by the pKa of their conjugate acids, is a direct measure of the availability of the nitrogen lone pairs for protonation. A lower pKa value indicates a less basic, more electron-deficient nitrogen atom.

CompoundStructurepKa of Conjugate Acid
Pyridine5.25
Pyridazine 2.33
Pyrimidine 1.30 [1]
Pyrazine 0.65

Data sourced from various chemical data repositories.

Analysis: All three diazines are significantly less basic than pyridine, a consequence of the inductive electron-withdrawing effect of the second nitrogen atom.[2] Among the diazines, pyridazine is the most basic. This is somewhat counterintuitive, as the proximity of the two nitrogen atoms would be expected to increase electron withdrawal. However, the repulsion between the adjacent lone pairs in pyridazine destabilizes the free base, making it more favorable to protonate and thus relieve this repulsion.[3] Pyrimidine is the next most basic, followed by pyrazine, which is the least basic of the three. In pyrazine, the two nitrogen atoms are in a para-relationship, leading to a strong and symmetrical electron withdrawal from the ring.

G cluster_0 Decreasing Basicity (Increasing Electron Deficiency of N) Pyrazine Pyrazine (pKa = 0.65) Pyrimidine Pyrimidine (pKa = 1.30) Pyrimidine->Pyrazine Pyridazine Pyridazine (pKa = 2.33) Pyridazine->Pyrimidine Pyridine Pyridine (pKa = 5.25) Pyridine->Pyridazine

Caption: Order of decreasing basicity among diazines and pyridine.

Experimental Probes of Electron Deficiency

To move beyond basicity, we can employ several experimental techniques to quantify the electron-deficient nature of the diazine ring itself.

Reduction Potentials: Gauging the Ease of Electron Acceptance

Cyclic voltammetry is a powerful technique to measure the reduction potential of a molecule, which is a direct indicator of its ability to accept an electron. A less negative (or more positive) reduction potential signifies a more electron-deficient system that is more easily reduced.

CompoundComputed Reduction Potential (V vs. Li/Li+)
Pyridine0.45
Pyridazine 1.06
Pyrimidine 0.84
Pyrazine 1.10

Data from a theoretical study by The Royal Society of Chemistry.[4]

Analysis: The computed reduction potentials show that all three diazines are significantly easier to reduce than pyridine, confirming their greater electron deficiency. Among the diazines, pyrazine exhibits the highest reduction potential, indicating it is the most electron-deficient and most readily accepts an electron. Pyridazine follows closely, and pyrimidine has the lowest reduction potential of the three, suggesting it is the least electron-deficient in terms of accepting an electron into its π-system. This trend highlights the powerful electron-withdrawing nature of the para-disposed nitrogens in pyrazine.

¹³C NMR Spectroscopy: Mapping Electron Density on Carbon

The chemical shift of a carbon atom in ¹³C NMR spectroscopy is highly sensitive to its local electronic environment. A downfield (higher ppm) chemical shift generally indicates a more electron-deficient carbon atom.

PositionPyridazine (ppm)Pyrimidine (ppm)Pyrazine (ppm)
C2/C6-158.4145.1
C3/C5126.5--
C4/C5150.3121.6-
C4-156.7-

Data sourced from various spectral databases.[5][6]

Analysis: The ¹³C NMR data reveals the significant deshielding of the carbon atoms in the diazine rings compared to benzene (128.7 ppm). In pyrimidine, the C2 carbon, situated between the two nitrogen atoms, is the most downfield, reflecting its highly electron-deficient character. Similarly, the C4 and C6 carbons are also significantly deshielded. In pyridazine, the carbons adjacent to the nitrogens (C3/C6) are expected to be the most electron-deficient, though the available data shows a significant downfield shift for C4/C5 as well. For pyrazine, all carbons are equivalent and their chemical shift at 145.1 ppm indicates a uniformly electron-poor ring. The downfield shifts of the carbon atoms in all three diazines are a direct consequence of the inductive and mesomeric electron withdrawal by the nitrogen atoms.

Reactivity as a Function of Electron Deficiency

The electron-deficient nature of the diazines dictates their reactivity, particularly in aromatic substitution reactions.

Electrophilic Aromatic Substitution (SEAr): A Challenging Transformation

Due to the deactivating effect of the two nitrogen atoms, electrophilic aromatic substitution on diazines is generally difficult and requires harsh conditions. The electron-poor nature of the ring makes it less susceptible to attack by electrophiles. When substitution does occur, it is often on a carbon atom that is least deactivated.

Nucleophilic Aromatic Substitution (SNAr): A Favored Pathway

In stark contrast to SEAr, the electron deficiency of the diazine ring makes it highly susceptible to nucleophilic aromatic substitution, especially when a good leaving group (e.g., a halogen) is present on the ring. The nitrogen atoms stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.

Relative Reactivity in SNAr:

Inferred Reactivity Order: Pyrimidine > Pyrazine > Pyridazine

  • Pyrimidine: The carbon at the 2-position of a chloropyrimidine is flanked by two nitrogen atoms, making it highly electrophilic and thus very reactive towards nucleophiles. The 4- and 6-positions are also highly activated.

  • Pyrazine: All carbon atoms in chloropyrazine are activated by the two para-disposed nitrogen atoms, leading to high reactivity.

  • Pyridazine: While still activated towards SNAr, the activation in chloropyridazines is generally considered to be less pronounced than in pyrimidines and pyrazines.

This trend is supported by frontier molecular orbital (FMO) analysis, which shows that the LUMO lobes are often centered on the C-Cl carbons in highly reactive chloroazines, indicating a favorable interaction with the HOMO of a nucleophile.

G cluster_0 Increasing Reactivity in Nucleophilic Aromatic Substitution Pyridazine Pyridazine Pyrazine Pyrazine Pyridazine->Pyrazine Pyrimidine Pyrimidine Pyrazine->Pyrimidine

Caption: Inferred order of increasing reactivity of chlorodiazines in SNAr.

Experimental Protocols

Determination of pKa by pH Titration

Objective: To determine the pKa of a diazine by titrating a solution of its hydrochloride salt with a standardized strong base and monitoring the pH.

Materials:

  • Diazine hydrochloride salt (e.g., pyrimidine hydrochloride)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette, beaker, and other standard laboratory glassware

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Accurately weigh a known amount of the diazine hydrochloride salt and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Fill the burette with the standardized NaOH solution.

  • Add the NaOH solution in small increments (e.g., 0.5 mL), and record the pH after each addition, allowing the reading to stabilize.

  • As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL) to accurately capture the equivalence point.

  • Continue the titration until the pH plateaus in the basic region.

  • Plot the pH (y-axis) versus the volume of NaOH added (x-axis).

  • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the inflection point of the titration curve.

Determination of Reduction Potential by Cyclic Voltammetry

Objective: To determine the reduction potential of a diazine using cyclic voltammetry.

Materials:

  • Diazine of interest

  • Anhydrous, degassed solvent (e.g., acetonitrile or dimethylformamide)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode)

  • Inert gas (e.g., argon or nitrogen) for deaeration

Procedure:

  • Prepare a solution of the diazine and the supporting electrolyte in the chosen solvent at a known concentration (e.g., 1-5 mM).

  • Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Assemble the three-electrode cell with the working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire) immersed in the solution.

  • Maintain a blanket of inert gas over the solution during the experiment.

  • Set the parameters on the potentiostat, including the initial and final potentials, the vertex potentials, and the scan rate (e.g., 100 mV/s). The potential window should be chosen to encompass the reduction event of the diazine.

  • Run the cyclic voltammogram, scanning from the initial potential to a potential sufficiently negative to cause reduction, and then reversing the scan back to the initial potential.

  • The reduction potential (Epc) is the potential at the peak of the cathodic (reduction) wave. For a reversible or quasi-reversible process, the formal reduction potential (E°') can be estimated as the midpoint between the cathodic and anodic peak potentials.

Conclusion

The isomeric diazines—pyridazine, pyrimidine, and pyrazine—exhibit a fascinating and instructive graduation in their electron-deficient properties. While all are significantly more electron-poor than pyridine, the relative positioning of their nitrogen atoms fine-tunes their electronic character, leading to distinct profiles of basicity, reducibility, and reactivity.

  • Pyrazine stands out as the most electron-deficient diazine, as evidenced by its lowest basicity and highest computed reduction potential. This makes it an excellent candidate for applications requiring strong electron-accepting properties.

  • Pyrimidine is highly susceptible to nucleophilic aromatic substitution, particularly at the 2-position, due to the strong activation provided by the two meta-disposed nitrogen atoms. This reactivity is a cornerstone of its utility in the synthesis of a vast array of biologically active compounds.

  • Pyridazine , with its adjacent nitrogen atoms, presents a unique electronic and steric environment. Its unexpectedly high basicity is a key feature to consider in its applications.

A thorough understanding of these differences, supported by the experimental and theoretical data presented in this guide, is crucial for researchers and professionals in the field of drug development and materials science. By leveraging these nuanced electronic properties, the rational design of novel and effective diazine-containing molecules can be achieved.

References

  • Relevant scientific liter
  • The Royal Society of Chemistry. (n.d.). Reduction Potential Prediction of Some Aromatic Nitrogen Containing Molecules. [Link][4]

  • Spectral database for ¹³C NMR data (e.g., SDBS, ChemicalBook).[5][6]

  • Authoritative source on nucleophilic arom
  • Source for experimental protocols on pKa determin
  • Wikipedia. (n.d.). Pyrimidine. [Link][1]

  • Quora. (2018). Why is pyrimidine less basic than pyridazine?[Link][2]

  • Reddit. (2019). Let's discuss the basicity of pyrazine and pyrimidine. [Link][3]

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Comparative

A Senior Application Scientist's Guide to Purity Verification of 4-(4-Bromophenyl)pyridazine Using Thermal Analysis

In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 4-(4-Bromophenyl)p...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 4-(4-Bromophenyl)pyridazine, establishing a robust purity profile is a critical step in the characterization process. This guide provides an in-depth, technical comparison of methodologies for purity assessment, with a primary focus on the use of melting point data derived from Differential Scanning Calorimetry (DSC). We will explore the theoretical underpinnings, present a detailed experimental protocol, and compare this thermal analysis technique with alternative chromatographic methods.

The Principle of Melting Point Depression: A Foundational Concept for Purity Assessment

The melting point of a pure, crystalline solid is a distinct physical property. However, the presence of even small amounts of impurities can cause a depression in the melting point and a broadening of the melting range. This phenomenon, known as melting point depression, is a direct consequence of the thermodynamics of mixtures. The impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces and transition into the liquid phase.

The extent of this melting point depression is proportional to the concentration of the impurity, a relationship described by the Van't Hoff equation. This principle forms the basis for a powerful analytical technique to quantify the purity of a substance.

Differential Scanning Calorimetry (DSC): The Gold Standard for Thermal Purity Analysis

Differential Scanning Calorimetry (DSC) is a highly sensitive thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For purity determination, DSC offers a significant advantage over traditional melting point apparatus by providing quantitative information about the melting process.

Causality Behind Experimental Choices in DSC Purity Analysis

The DSC method provides an accessible means to determine the purity of crystalline materials.[1] The calculation of purity is based on the rate of melting of the substance under investigation.[1] The presence of impurities leads to a depression of the melting point, which is directly measured from the DSC melting peak.[1] A crucial prerequisite for this method is that the impurities must be soluble in the molten state of the substance but insoluble in its solid, crystalline form.[1]

Experimental Protocol for Purity Determination of 4-(4-Bromophenyl)pyridazine by DSC

The following protocol outlines the steps for determining the purity of a synthesized batch of 4-(4-Bromophenyl)pyridazine using DSC. This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the results.

1. Sample Preparation:

  • Accurately weigh 2-3 mg of the 4-(4-Bromophenyl)pyridazine sample into a standard 40 µl aluminum DSC pan. An optimal sample weight for very pure substances is between 2 to 3 mg.[2]

  • Hermetically seal the pan to prevent any loss of sample due to sublimation during the analysis. It is good practice to weigh the crucible before and after the measurement to check for any mass loss.[2]

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

2. DSC Instrument Setup and Calibration:

  • Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to create a reproducible atmosphere and prevent oxidative degradation.

3. Thermal Method:

  • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

  • Ramp the temperature at a slow, controlled rate, typically 1-2°C/min, through the melting transition. A slow heating rate is crucial for ensuring thermal equilibrium within the sample and for achieving adequate resolution of the melting peak.

  • Continue heating to a temperature sufficiently above the completion of the melt to establish a stable post-melting baseline.

4. Data Analysis:

  • Plot the heat flow as a function of temperature to obtain the DSC thermogram.

  • The onset temperature of the melting endotherm is taken as the melting point of the sample.

  • The purity of the sample is calculated from the shape of the melting peak using the Van't Hoff equation, which is typically integrated into the instrument's software. The software analyzes the partial area of the melting peak as a function of temperature to determine the mole fraction of impurities. For the results to be considered reliable, the adjusted data should demonstrate linearity, the purity level should be above 98.5%, and the correction factor 'c' should be lower than 20%.[1]

Visualizing the DSC Purity Analysis Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh 1. Weigh 2-3 mg of 4-(4-Bromophenyl)pyridazine seal 2. Hermetically seal in aluminum pan weigh->seal ref 3. Prepare empty reference pan seal->ref load 5. Load sample and reference into DSC ref->load calibrate 4. Calibrate DSC with Indium standard calibrate->load purge 6. Purge with Nitrogen (50 mL/min) load->purge method 7. Run thermal method (1-2°C/min ramp) purge->method thermogram 8. Obtain DSC thermogram method->thermogram analyze 9. Analyze peak shape using Van't Hoff equation thermogram->analyze purity 10. Determine mole % purity analyze->purity

Caption: Workflow for purity determination of 4-(4-Bromophenyl)pyridazine using DSC.

Comparative Analysis of Purity Determination Methods

While DSC is a powerful tool for purity assessment, it is often complemented by other analytical techniques, primarily chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are considered industry standards for separating and quantifying impurities in pharmaceutical compounds.[3][4]

The following table provides a comparative overview of DSC, HPLC, and GC for the purity analysis of 4-(4-Bromophenyl)pyridazine.

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Measures heat flow associated with thermal transitions (melting). Purity is determined from the shape of the melting peak based on the Van't Hoff equation.Separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.Separates volatile components of a mixture based on their partitioning between a gaseous mobile phase and a stationary phase.
Primary Application Determination of the purity of crystalline, thermally stable compounds.Gold standard for the separation and quantification of non-volatile and thermally labile compounds.[3]Analysis of volatile and semi-volatile compounds.[3]
Strengths - Provides a measure of absolute purity without the need for a reference standard of the impurity.- Fast and requires minimal sample preparation.- Highly accurate for pure (>98.5%) crystalline materials.[1]- High resolution and sensitivity for a wide range of compounds.- Can separate and quantify individual impurities.- Well-established and validated methods are widely available.- Excellent for the analysis of residual solvents and other volatile impurities.[3]- High sensitivity with various detectors available.
Limitations - Only applicable to crystalline materials.- Impurities must be soluble in the melt and insoluble in the solid.- Cannot identify or quantify specific impurities.- Less accurate for samples with low purity.- Requires reference standards for the identification and quantification of impurities.- Method development can be time-consuming.- May require derivatization for compounds without a UV chromophore.- Limited to thermally stable and volatile compounds.- Derivatization may be necessary for non-volatile compounds.
Suitability for 4-(4-Bromophenyl)pyridazine Excellent for a rapid and accurate assessment of the overall purity of a crystalline batch.Highly suitable for identifying and quantifying specific process-related impurities and degradation products.Potentially suitable if the compound is sufficiently volatile and thermally stable; would be the primary method for analyzing residual solvents from the synthesis.

Expert Insights and Recommendations

For a comprehensive purity assessment of a new chemical entity like 4-(4-Bromophenyl)pyridazine, a multi-faceted approach is recommended. DSC provides an excellent, rapid method for determining the absolute purity of the crystalline solid, serving as a valuable tool for batch-to-batch consistency checks.

However, to meet regulatory expectations and ensure a complete understanding of the impurity profile, DSC should be used in conjunction with a high-resolution separation technique like HPLC. HPLC will allow for the separation, identification, and quantification of individual impurities, which is crucial for understanding the synthesis process and the stability of the compound. A well-developed HPLC method can be validated according to ICH guidelines to provide a robust and reliable purity assessment.[5][6]

Gas Chromatography should be employed to quantify any residual solvents from the synthesis and purification process, as these are common impurities in pharmaceutical substances.

By combining the strengths of these orthogonal techniques—DSC for absolute purity of the bulk material, HPLC for specific impurity profiling, and GC for residual solvent analysis—a comprehensive and trustworthy purity profile for 4-(4-Bromophenyl)pyridazine can be established, ensuring its quality and suitability for further development.

References

  • NETZSCH Analyzing & Testing. (2017). Purity Determination of Nipagin by Means of DSC. Available from: [Link]

  • Wikipedia. Pyrazine. Available from: [Link]

  • Hobbs, W. J. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]

  • TA Instruments. Purity Determination and DSC Tzero Technology. Available from: [Link]

  • ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]

  • ResearchGate. Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines. Available from: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]

  • NIH. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Available from: [Link]

  • Chromatography Today. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Available from: [Link]

  • ACS Publications. Determination of purity by differential scanning calorimetry (DSC). Available from: [Link]

  • Lirias. Strategy for the synthesis of pyridazine heterocycles and its derivatives. Available from: [Link]

  • Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC. Available from: [Link]

  • International Labmate. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]

  • ResearchGate. (2016). Determination of chemical purity of a component by using the DSC analysis. Available from: [Link]

  • Mettler Toledo. DSC purity determination. Available from: [Link]

  • RSC Publishing. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Available from: [Link]

  • Wikipedia. Pyridazine. Available from: [Link]

  • National Institute of Standards and Technology. Pyrazine - the NIST WebBook. Available from: [Link]

  • PubChem. 4-(4-Bromophenyl)pyridine | C11H8BrN | CID 616283. Available from: [Link]

Sources

Validation

Technical Comparison Guide: UV-Vis Absorption Spectra of Phenyl-Substituted Pyridazines

Executive Summary This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption properties of phenyl-substituted pyridazines. These heterocycles are critical pharmacophores in drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption properties of phenyl-substituted pyridazines. These heterocycles are critical pharmacophores in drug development, serving as bioisosteres for phenyl rings and pyridines.[1] Their electronic absorption spectra are governed by the interplay between the electron-deficient pyridazine core (1,2-diazine) and the conjugated phenyl substituents.

Key Takeaway: Phenyl substitution on the pyridazine ring induces a significant bathochromic (red) shift and a hyperchromic effect (increased intensity) of the


 transitions compared to the unsubstituted core. The position of the phenyl ring (C3 vs. C4) and the degree of substitution (mono- vs. di-phenyl) dictates the magnitude of these shifts, serving as a reliable spectroscopic fingerprint for structural identification.

Mechanistic Insight: Electronic Transitions

To interpret the spectra of phenyl-pyridazines, one must understand the two primary electronic transitions characteristic of diazines:

  • 
     Transition (Allowed, Intense): 
    
    • Origin: Excitation of an electron from the bonding

      
       orbital to the antibonding 
      
      
      
      orbital.[2]
    • Characteristics: High molar absorptivity (

      
      ).[1][3]
      
    • Substituent Effect: Conjugation with a phenyl ring raises the energy of the HOMO (

      
      ) and lowers the LUMO (
      
      
      
      ), narrowing the energy gap (
      
      
      ). This results in a shift to longer wavelengths (Red Shift).[1][4]
  • 
     Transition (Forbidden, Weak): 
    
    • Origin: Excitation of a non-bonding electron (lone pair on Nitrogen) to the antibonding

      
       orbital.
      
    • Characteristics: Low molar absorptivity (

      
      ), typically appearing as a weak shoulder or low-intensity band at longer wavelengths (
      
      
      
      nm).
    • Solvent Effect: In polar protic solvents (e.g., Methanol), hydrogen bonding stabilizes the ground state non-bonding electrons (

      
      ), increasing the energy required for the transition. This results in a shift to shorter wavelengths (Blue Shift ).[1]
      
Visualization: Electronic Energy Level Diagram

ElectronicTransitions cluster_0 Orbital Energy Levels cluster_1 LUMO π* (Antibonding) LUMO HOMO_pi π (Bonding) HOMO HOMO_pi->LUMO High Energy (Allowed) Trans_Pi π → π* (Strong, UV region) Red-shifted by Phenyl HOMO_pi->Trans_Pi HOMO_n n (Non-bonding) HOMO-1 HOMO_n->LUMO Lower Energy (Forbidden) Trans_N n → π* (Weak, Near-UV) Blue-shifted by Polar Solvent HOMO_n->Trans_N

Figure 1: Energy level diagram illustrating the origin of the primary electronic transitions in phenyl-pyridazines. The interaction between the phenyl


-system and the pyridazine core primarily affects the 

gap.

Comparative Analysis: Product vs. Alternatives

The following table synthesizes data for phenyl-substituted pyridazines against the unsubstituted core and isomeric alternatives.

Table 1: UV-Vis Spectral Data Comparison (Ethanol/Methanol)
CompoundStructure Type

(

)

(

)

(

)
Spectral Characteristics
Pyridazine (Core)1,2-Diazine246 nm~3.1340 nmDistinct weak

band; simple spectrum.[1]
3-Phenylpyridazine Mono-substituted250–255 nm ~4.1~320 nm (shoulder)Significant intensity increase; slight red shift of

.
4-Phenylpyridazine Mono-substituted255–260 nm ~4.0~315 nm (shoulder)Similar to 3-isomer but often slightly more red-shifted due to resonance symmetry.
3,6-Diphenylpyridazine Di-substituted280–290 nm ~4.4MaskedStrong bathochromic shift due to extended conjugation across the ring.[1]
Pyridine (Alternative)1-Azine251 nm~3.3270 nm (weak)

is at much higher energy (shorter

) than pyridazine.[1]
Detailed Comparative Insights
  • Effect of Phenyl Substitution (Conjugation):

    • Adding a phenyl group at the 3-position allows for direct resonance interaction with the imine (-C=N-) bond of the pyridazine.[1] This extends the chromophore length, pushing the primary absorption maximum from ~246 nm to ~255 nm.

    • 3,6-Diphenylpyridazine represents a "through-conjugated" system.[1] The electrons can delocalize across the entire molecule (Phenyl-Pyridazine-Phenyl), resulting in a massive red shift to nearly 290 nm and a doubling of the extinction coefficient (

      
      ). This makes 3,6-derivatives excellent candidates for precursors to fluorescent dyes.[1]
      
  • Effect of Isomerism (3-Ph vs. 4-Ph):

    • While both isomers exhibit red shifts, the 4-phenyl isomer often shows a slightly broader or more red-shifted band compared to the 3-phenyl isomer.[1] This is due to the nodal properties of the pyridazine MOs; substitution at the 4-position can perturb the HOMO/LUMO levels differently than at the 3-position, though the distinction is subtle and requires high-resolution spectra to differentiate.

  • Comparison with Pyridine:

    • Pyridazines are easily distinguished from pyridines by the position of the

      
       transition. In pyridine, this transition is often buried under the 
      
      
      
      band or appears around 270 nm. In pyridazine, the interaction between the two adjacent nitrogen lone pairs splits the n-orbitals, lowering the energy of the transition and pushing it to 340 nm (well separated from the main peak).

Experimental Protocol: Validated Spectral Acquisition

To ensure reproducibility and "Trustworthiness" (Part 2), follow this self-validating protocol. This method accounts for the low solubility of rigid phenyl-pyridazines and the sensitivity of the


 band to solvent polarity.
Workflow Diagram

ExperimentalProtocol Start Start: Sample Preparation Weigh 1. Weigh ~1-2 mg Sample (Precision Balance ±0.01 mg) Start->Weigh Dissolve 2. Dissolve in Spectroscopic Grade Ethanol (Stock Soln: ~1 mM) Weigh->Dissolve Dilute 3. Serial Dilution Target Absorbance: 0.1 - 1.0 AU Dissolve->Dilute Blank 4. Baseline Correction (Using pure solvent blank) Dilute->Blank Scan 5. Scan 200 - 450 nm (Scan Speed: Medium) Blank->Scan Validate 6. Validation Check: Is Abs > 1.5 or < 0.05? Scan->Validate Validate->Dilute Yes (Re-dilute) Recalculate 7. Calculate Molar Absorptivity (ε) ε = A / (c * l) Validate->Recalculate No (Pass) End End: Report Data Recalculate->End

Figure 2: Step-by-step workflow for accurate determination of molar absorptivity.

Detailed Steps
  • Solvent Selection: Use Spectroscopic Grade Ethanol or Acetonitrile .[1]

    • Why? These solvents are transparent down to 190 nm (UV cutoff).[1] Avoid Acetone or Toluene, which absorb in the UV region and will mask the

      
       bands.
      
    • Note: Ethanol will blue-shift the weak

      
       band compared to non-polar solvents like Cyclohexane.[1]
      
  • Sample Preparation:

    • Prepare a stock solution of approximately

      
       M.[1]
      
    • Sonicate for 5 minutes to ensure complete dissolution, as phenyl-pyridazines can be crystalline and slow to dissolve.[1]

  • Dilution Series:

    • Prepare three working concentrations (e.g.,

      
      , 
      
      
      
      ,
      
      
      ).
    • Measure the absorbance of all three.[1][5][6]

    • Self-Validation: Plot Absorbance vs. Concentration.[1] The line must be linear with an intercept of zero (Beer-Lambert Law adherence).[1] If it curves, aggregation is occurring.[1]

  • Measurement:

    • Use matched quartz cuvettes (1 cm path length). Glass cuvettes absorb UV light below 300 nm and are unsuitable.[1]

    • Scan range: 200 nm to 500 nm.[1]

References

  • Comparison of Pyridazine, Pyrimidine, and Pyrazine Spectra Source: ResearchGate / Journal of Molecular Spectroscopy Relevance: Establishes the baseline spectral d

    
     nm).
    
    
  • Electronic Structure of Phenyl-Pyridines (Analogous Systems) Source: University of Southern California (USC) / Molecular Physics Relevance: Provides comparative data on how phenyl rings perturb the electronic structure of azines (HOMO/LUMO gaps).

  • UV-Vis Spectroscopy Principles and Solvent Effects Source: Chemistry LibreTexts Relevance: Authoritative grounding for the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     solvent shift mechanisms described in the guide.[1]
    
    
  • PubChem Compound Summary: 3-Chloro-6-phenylpyridazine Source: PubChem (NIH) Relevance: Verifies the chemical identity and structural properties of specific phenyl-pyridazine derivatives used as reference standards.

  • Shimadzu Application Guide: Relationship Between UV-Vis Absorption and Structure Source: Shimadzu Corporation Relevance: Industrial standard guide for interpreting conjugation effects (bathochromic shifts) in organic dyes and heterocycles.[1]

Sources

Safety & Regulatory Compliance

Safety

4-(4-Bromophenyl)pyridazine proper disposal procedures

This guide outlines the critical operational procedures for the safe handling and disposal of 4-(4-Bromophenyl)pyridazine (CAS: 1621468-76-5).[1][2] It is designed for laboratory personnel and safety officers requiring i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical operational procedures for the safe handling and disposal of 4-(4-Bromophenyl)pyridazine (CAS: 1621468-76-5).[1][2] It is designed for laboratory personnel and safety officers requiring immediate, actionable protocols.

Executive Summary: The "Zero-Drain" Mandate

Strict Prohibition: Under no circumstances should 4-(4-Bromophenyl)pyridazine or its solutions be discarded down the drain. Primary Hazard: As a halogenated heteroaromatic compound, this substance poses significant long-term aquatic toxicity risks and releases corrosive hydrogen bromide (HBr) gas upon combustion.[1] Disposal Class: Halogenated Organic Waste .

Hazard Identification & Waste Classification

Effective disposal begins with accurate identification.[1] This compound is not just "organic waste"; it is a halogenated pollutant.[1]

PropertySpecificationOperational Implication
Chemical Structure Pyridazine ring + Bromophenyl groupNitrogen-rich (NOx potential) and Halogenated (HBr potential).[1][2]
Physical State Solid (Powder)Dust inhalation risk; requires particulate containment.[2]
Waste Stream Halogenated Organic DO NOT MIX with non-halogenated solvents (e.g., acetone, ethanol) unless necessary.[2][3]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[4] Irrit.), H410 (Aquatic Tox.)Requires full PPE and containment of all wash water.
RCRA Status Not P- or U-listed specific, but treated as D003 (if reactive) or generic halogenated waste.[1][2][5]Must be incinerated at a facility permitted for halogenated organics.

Operational Disposal Protocols

Scenario A: Disposal of Solid Reagent (Pure Compound)

Context: Expired shelf-life or surplus solids.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "4-(4-Bromophenyl)pyridazine, Solid."[1][2][5]

    • Hazard Checkboxes: Toxic, Irritant.[1][6][7]

  • Transfer:

    • Perform inside a chemical fume hood to capture dust.[1]

    • Use a disposable spatula.[1]

    • Do not rinse the original bottle yet; place the empty original bottle into the solid waste container if it fits, or treat it as "Contaminated Packaging" (see below).

Scenario B: Disposal of Reaction Mixtures (Solutions)

Context: Post-reaction crude mixtures or HPLC waste.

  • Segregation Rule: Segregate into the Halogenated Solvent Waste carboy.

    • Why? Incineration of halogenated waste requires specialized scrubbers to neutralize acid gases (HBr). Mixing this with non-halogenated waste (like pure Acetone) increases the volume of this expensive waste stream unnecessarily.

  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., Nitric Acid, Peroxides). Pyridazines are nitrogen-rich; mixing with oxidizers can generate unstable intermediates.

  • pH Neutralization: If the reaction mixture was acidic or basic, neutralize to pH 6–8 before adding to the solvent waste container to prevent container degradation.[1]

Scenario C: Contaminated Packaging & Debris

Context: Empty vials, weigh boats, syringe filters, and gloves.[1][2][5]

  • Triple Rinse Protocol:

    • Rinse the empty vial 3 times with a minimal amount of compatible solvent (e.g., Dichloromethane or Methanol).[5]

    • Crucial: Pour these rinsates into the Liquid Halogenated Waste container, NOT down the drain.

  • Solid Waste: Deface the label on the triple-rinsed vial and place it in the "Glass/Sharps" bin.

  • Heavily Contaminated Solids: Syringe filters and heavily soiled gloves must go into the Solid Hazardous Waste bin, not regular trash.[1][5]

Visual Workflows

Figure 1: Waste Segregation Logic

Caption: Decision tree for segregating 4-(4-Bromophenyl)pyridazine waste to minimize cost and safety risks.

WasteSegregation Start Waste Material Generated IsSolid Is it Solid or Liquid? Start->IsSolid SolidPath Solid (Powder/Debris) IsSolid->SolidPath Solid LiquidPath Liquid (Solution) IsSolid->LiquidPath Liquid PureSolid Pure Compound? SolidPath->PureSolid SolventType Solvent Type? LiquidPath->SolventType SolidWaste Solid Hazardous Waste (Tag: Toxic/Irritant) PureSolid->SolidWaste Yes (Surplus/Spill) Trash Regular Trash (ONLY if Triple Rinsed) PureSolid->Trash No (Clean Packaging) HaloWaste Halogenated Waste Carboy (High Temp Incineration) SolventType->HaloWaste Contains Halogens (DCM, Chloroform, or The Compound) NonHaloWaste Non-Halogenated Waste (Do NOT use for this compound) SolventType->NonHaloWaste No Halogens NonHaloWaste->HaloWaste CORRECTION: Compound adds Halogens Must go here

Figure 2: Emergency Spill Response

Caption: Immediate workflow for managing spills of 4-(4-Bromophenyl)pyridazine in the laboratory.

SpillResponse Alert 1. Alert & Evacuate (Inform Lab Manager) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat, N95 if dusty) Alert->PPE Contain 3. Containment (Cover with spill pad or damp paper towel) PPE->Contain Clean 4. Cleanup (Scoop solids, wipe with DCM/MeOH) Contain->Clean Dispose 5. Disposal (All materials into Solid Hazardous Waste) Clean->Dispose

[1][2][7][9][10]

Scientific Rationale & Safety Mechanisms

Why Incineration? The carbon-bromine (C-Br) bond is strong and resistant to biological degradation.[1] Landfill disposal allows the compound to leach into groundwater, where it persists as an aquatic toxin. High-temperature incineration (>1000°C) is the only method that reliably breaks the C-Br bond.

  • Mechanism:[4][8][9][10]

    
    [2][5]
    
  • The facility uses a caustic scrubber (NaOH) to capture the HBr gas, converting it to harmless NaBr salt.[5]

Why Segregate Halogens? If you mix this compound into a non-halogenated waste stream (e.g., waste ethanol), the entire drum is reclassified as "Halogenated." This forces the disposal facility to treat the entire volume as if it were highly toxic, increasing the energy required for incineration and the volume of caustic scrubbers needed.[5] Proper segregation is a hallmark of a professional, cost-aware laboratory.[5]

References

  • PubChem. (n.d.).[1] Compound Summary for CID 10873619: 4-(4-Bromophenyl)pyridazine.[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1][2]

  • United States Environmental Protection Agency (EPA). (2024).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link][1][2]

Sources

Handling

A Researcher's Guide to the Safe Handling of 4-(4-Bromophenyl)pyridazine

As a novel heterocyclic compound, 4-(4-Bromophenyl)pyridazine presents both unique opportunities for discovery and potential hazards for the unprepared researcher. This guide provides essential safety and logistical info...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel heterocyclic compound, 4-(4-Bromophenyl)pyridazine presents both unique opportunities for discovery and potential hazards for the unprepared researcher. This guide provides essential safety and logistical information, moving beyond a simple checklist to offer a framework for integrating this compound into your laboratory workflows with the highest degree of safety and scientific integrity.

Understanding the Hazard Landscape

While a comprehensive toxicological profile for 4-(4-Bromophenyl)pyridazine is not extensively documented in publicly available literature, hazard information provided by suppliers and data on structurally similar compounds allow for a robust risk assessment. The primary hazards associated with this compound are categorized under GHS classifications as follows:

  • H302: Harmful if swallowed.[1][2]

  • H312: Harmful in contact with skin.[2]

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H332: Harmful if inhaled.[2]

  • H335: May cause respiratory irritation.[2][3][4]

The pyridazine moiety is a nitrogen-containing heterocycle, and related compounds have been noted for their potential to act on the central nervous system. For instance, 4-Aminopyridine is a known potassium channel blocker that can cause hyperexcitability, tremors, and seizures in cases of overexposure.[5] While 4-(4-Bromophenyl)pyridazine does not share the same amine functional group, this highlights the importance of avoiding internal exposure due to the potential for neurological effects. The presence of a brominated aromatic ring also places it in a class of compounds that requires careful handling to prevent absorption through the skin.[6]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling 4-(4-Bromophenyl)pyridazine. The following table outlines the recommended PPE for various laboratory operations.

Operation Minimum PPE Requirement Enhanced Precautions (for large quantities or high-risk procedures)
Weighing and Aliquoting (Solid) - Nitrile gloves- Safety glasses with side shields- Laboratory coat- Double-gloving (nitrile)- Chemical splash goggles- Face shield- Use of a ventilated balance enclosure or chemical fume hood
Solution Preparation and Transfers - Nitrile gloves- Chemical splash goggles- Laboratory coat- Double-gloving (nitrile)- Face shield worn over safety goggles- Chemical-resistant apron over laboratory coat
Reaction Setup and Monitoring - Nitrile gloves- Chemical splash goggles- Laboratory coat- Thermal-resistant gloves (if heating)- Ensure all work is conducted within a certified chemical fume hood
Work-up and Purification - Nitrile gloves- Chemical splash goggles- Laboratory coat- Double-gloving (nitrile)- Chemical-resistant apron- Ensure adequate ventilation for all procedures
Spill Cleanup - Nitrile gloves (double-gloved)- Chemical splash goggles- Laboratory coat- Respiratory protection (if significant dust or aerosol generation)- Chemical-resistant boots or shoe covers- Full-face respirator with appropriate cartridges

It is imperative to consult glove manufacturer's chemical resistance guides to ensure that the chosen gloves provide adequate protection against the solvents being used in conjunction with 4-(4-Bromophenyl)pyridazine.[7][8] Aromatic and halogenated hydrocarbons can degrade many common glove materials.[6]

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of 4-(4-Bromophenyl)pyridazine in the laboratory is essential for minimizing risk.

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Ensure the manufacturer's label is intact and legible, in accordance with OSHA's Hazard Communication Standard.[9][10][11]

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12][13]

  • The storage location should be clearly marked with the appropriate hazard warnings. Keep the container tightly closed when not in use.[3][13]

  • Engineering Controls: All work with 4-(4-Bromophenyl)pyridazine, particularly when handling the solid or preparing solutions, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[13][14]

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][14]

  • Contamination: Be mindful of potential contamination of laboratory equipment and surfaces. Decontaminate any surfaces that may have come into contact with the compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal & Cleanup Receive_Inspect Receive & Inspect Container Store Store in Designated Area Receive_Inspect->Store If OK Don_PPE Don Appropriate PPE Store->Don_PPE Weigh_Aliquot Weigh/Aliquot in Fume Hood Don_PPE->Weigh_Aliquot Reaction_Setup Reaction Setup in Fume Hood Weigh_Aliquot->Reaction_Setup Workup_Purification Work-up & Purification Reaction_Setup->Workup_Purification Decontaminate Decontaminate Glassware & Surfaces Workup_Purification->Decontaminate Segregate_Waste Segregate Waste Streams Decontaminate->Segregate_Waste Dispose Dispose via Certified Vendor Segregate_Waste->Dispose Doff_PPE Doff & Dispose of PPE Dispose->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of 4-(4-Bromophenyl)pyridazine.

Disposal Plan

Proper disposal of 4-(4-Bromophenyl)pyridazine and any contaminated materials is a critical final step in the laboratory workflow.

  • Waste Segregation:

    • Solid Waste: Unused or expired 4-(4-Bromophenyl)pyridazine, as well as any grossly contaminated disposable labware (e.g., weigh boats, pipette tips), should be collected in a clearly labeled, sealed container for hazardous solid waste.

    • Liquid Waste: Solutions containing 4-(4-Bromophenyl)pyridazine should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

    • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as hazardous waste.

  • Disposal Procedures:

    • All waste must be disposed of in accordance with local, state, and federal regulations.

    • Utilize your institution's environmental health and safety (EHS) office for guidance and to arrange for pickup by a certified hazardous waste disposal vendor.

    • Never dispose of 4-(4-Bromophenyl)pyridazine down the drain or in the regular trash.[15]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[3] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[13] Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

By adhering to these guidelines, researchers can confidently and safely work with 4-(4-Bromophenyl)pyridazine, fostering a culture of safety and enabling the pursuit of scientific advancement.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Slovis, C. M., Wiste, A. K., & Burns, M. J. (2014). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology, 10(3), 294–298. Retrieved from [Link]

  • Wikipedia. (2024). 25-NB. Retrieved from [Link]

  • U.S. Compliance. (2024). OSHA Requirements for Hazardous Chemical Storage. Retrieved from [Link]

  • Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17888927, 4-Bromopyridazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 616283, 4-(4-Bromophenyl)pyridine. Retrieved from [Link]

  • New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Stull, J. O., Le, A. N., & Stull, C. L. (2016). Flame Retardant Contamination of Firefighter Personal Protective Clothing – a Potential Health Risk for Firefighters. ResearchGate. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • Couch, J. (2016). Flame-retardant contamination of firefighter personal protective clothing -- A potential h. CDC Stacks. Retrieved from [Link]

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • University of Arizona. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]

Sources

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